Product packaging for 5-Bromobenzo[d]oxazol-2-amine(Cat. No.:CAS No. 64037-07-6)

5-Bromobenzo[d]oxazol-2-amine

Cat. No.: B1265483
CAS No.: 64037-07-6
M. Wt: 213.03 g/mol
InChI Key: HMRSJGDFTOUVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromobenzo[d]oxazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B1265483 5-Bromobenzo[d]oxazol-2-amine CAS No. 64037-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSJGDFTOUVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214029
Record name Benzoxazole, 2-amino-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-07-6
Record name 5-Bromo-2-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64037-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-amino-5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64037-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromobenzo[d]oxazol-2-amine (CAS No: 64037-07-6), a heterocyclic compound of interest in organic synthesis and drug discovery.[1][2] This document consolidates available data, outlines standard experimental protocols for property determination, and contextualizes these properties within the framework of early-phase drug development.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below. It is important to note that while some basic properties are well-defined, others are currently based on computational predictions and estimations, highlighting areas for future experimental validation.

PropertyValueData TypeSource
CAS Number 64037-07-6Identifier[1][3]
Molecular Formula C₇H₅BrN₂OCalculated[3]
Molecular Weight 213.03 g/mol Calculated[3]
Boiling Point 340.4 ± 34.0 °CPredicted[4]
Density 1.6569 g/cm³Estimated[4]
Refractive Index 1.6500Estimated[4]
Calculated logP ~1.8Estimated*[5]
Hydrogen Bond Donors 2Calculated[6][7]
Hydrogen Bond Acceptors 3Calculated[6][7]

*Note: The calculated logP is an estimation based on the constitutional isomer 5-bromo-1,2-benzoxazol-3-one, which has a reported XLogP3 of 1.8.[5]

Relevance in Drug Discovery

Described as a fragment molecule, this compound serves as a key building block in the synthesis of more complex molecules for drug discovery and screening.[2] Its potential application as a skeletal muscle relaxant has also been noted.[3] The compound's physicochemical properties are therefore of significant interest for predicting its "drug-likeness" and potential for oral bioavailability.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be membrane permeable and easily absorbed if it does not violate more than one of the following criteria:

  • Molecular weight ≤ 500 daltons

  • logP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Based on the data in the table, this compound meets all the criteria of Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally administered therapeutic agent.

Lipinski_Rule_of_Five cluster_0 This compound Properties cluster_1 Lipinski's Rule of Five Criteria cluster_2 Analysis Outcome Properties Molecular Weight (MW) 213.03 g/mol Calculated logP ~1.8 H-Bond Donors (HBD) 2 H-Bond Acceptors (HBA) 3 Rules MW ≤ 500 Da logP ≤ 5 HBD ≤ 5 HBA ≤ 10 Properties->Rules Evaluate Result Pass (0 Violations) Rules->Result Compare Conclusion High potential for oral bioavailability. Result->Conclusion Implies

Physicochemical property evaluation against Lipinski's Rule of Five.

Experimental Protocols

While specific experimental data for this compound is not widely published, the following standard protocols are used to determine the key physicochemical properties for organic compounds.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[1]

  • Methodology (Thiele Tube):

    • A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is suspended in a Thiele tube containing a high-boiling point liquid, such as mineral or silicone oil.

    • The side arm of the Thiele tube is gently heated, which creates a convection current ensuring uniform temperature distribution.

    • The temperature at which the solid first begins to liquefy (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid. This value is critical as it determines the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding.

  • Methodology (Potentiometric Titration):

    • A precise amount of the amine is dissolved in a suitable solvent (typically water) to create a solution of known concentration.

    • A standardized solution of a strong acid (e.g., HCl) is slowly added to the amine solution using a burette.

    • The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

    • A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • The pKa is determined from the curve as the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

logP (Octanol-Water Partition Coefficient) Determination

LogP is the measure of a compound's lipophilicity, which is its ability to partition between an oily (non-polar) and an aqueous (polar) phase. It is a key predictor of membrane permeability and absorption.

  • Methodology (Shake-Flask Method):

    • 1-Octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous mixing, followed by separation.

    • A known amount of the compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

    • A measured volume of the second pre-saturated phase is added.

    • The mixture is agitated (shaken) until equilibrium is reached, ensuring the compound has fully partitioned between the two phases. This can take several hours.

    • The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

    • The concentration of the compound in each phase is accurately measured, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Low solubility is a major challenge in drug development.

  • Methodology (Thermodynamic Shake-Flask Method):

    • An excess amount of the solid compound is added to a specific volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

    • The resulting slurry is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

    • The suspension is then filtered or centrifuged to remove all undissolved solid.

    • The concentration of the compound in the clear, saturated filtrate or supernatant is quantified using a suitable analytical method like HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.

References

Spectroscopic Profile of 5-Bromobenzo[d]oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Bromobenzo[d]oxazol-2-amine (CAS No. 64037-07-6). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide furnishes predicted and comparative spectral data based on structurally similar compounds, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

While a publicly available, comprehensive dataset for this compound is not readily found in peer-reviewed literature, the following tables summarize the expected and representative spectral data. This information is extrapolated from the analysis of closely related analogs, such as 5-chlorobenzo[d]oxazol-2-amine and 5-nitrobenzo[d]oxazol-2-amine, as detailed in scientific publications[1].

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons and the amine group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H7.20 - 7.60m-
Amine (-NH₂)7.30 - 7.90br s-

m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following are the anticipated chemical shift ranges for the carbon atoms in this compound.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-Br110 - 120
Aromatic C-H108 - 125
Aromatic C (quaternary)140 - 150
C=N~163
Table 3: Key IR Absorption Bands

The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium
C=N Stretch1640 - 1690Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Medium
Table 4: Mass Spectrometry Data

Mass spectrometry data is critical for confirming the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern.

Parameter Value
Molecular FormulaC₇H₅BrN₂O
Molecular Weight211.03 g/mol
Expected [M+H]⁺211.97, 213.97 (approx. 1:1 ratio)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR spectra are acquired using a proton-decoupling pulse sequence.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. Subsequently, the sample spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in positive ion mode over a mass range that includes the expected molecular ion peaks.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the [M+H]⁺ ion and to confirm the characteristic isotopic pattern of bromine.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

Determining the Solubility of 5-Bromobenzo[d]oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromobenzo[d]oxazol-2-amine in organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain for this compound, this document focuses on providing a framework for researchers to determine these parameters experimentally. It includes a qualitative solubility profile based on the structural characteristics of the molecule, detailed experimental protocols for solubility determination, and a structured approach to solvent selection.

Qualitative Solubility Profile

This compound is a heterocyclic compound with a rigid, aromatic core containing heteroatoms (nitrogen and oxygen) and a bromine substituent. These features suggest a degree of polarity. The presence of the amine group can allow for hydrogen bonding, which may influence its solubility in protic solvents. However, the overall aromaticity and the presence of the heavy bromine atom contribute to its lipophilic character.

Based on these structural characteristics, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functionalities of the molecule.

  • Moderate Solubility: Likely in polar protic solvents like lower alcohols (methanol, ethanol) and in some chlorinated solvents like dichloromethane (DCM).

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether.

It is crucial to note that this profile is predictive and requires experimental verification.

Quantitative Solubility Determination: A Template for Data Presentation

To facilitate systematic data collection and comparison, researchers should record their experimental findings in a structured format. The following table serves as a template for documenting the quantitative solubility of this compound in various organic solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Method of DeterminationObservations
Dimethylformamide (DMF)25Shake-Flask Method
50Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
50Shake-Flask Method
Methanol25Shake-Flask Method
50Shake-Flask Method
Ethanol25Shake-Flask Method
50Shake-Flask Method
Dichloromethane (DCM)25Shake-Flask Method
50Shake-Flask Method
Acetonitrile25Shake-Flask Method
50Shake-Flask Method
Toluene25Shake-Flask Method
50Shake-Flask Method
Hexane25Shake-Flask Method
50Shake-Flask Method
Diethyl Ether25Shake-Flask Method
50Shake-Flask Method

Experimental Protocols for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[1] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by measuring the concentration at different time points until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equilibration Agitate at constant temperature (24-48h) prep2->equilibration Seal vial sampling Collect and filter supernatant equilibration->sampling Allow to settle analysis Quantify concentration (e.g., HPLC) sampling->analysis result Determine Solubility (mg/mL) analysis->result

Solubility Determination Workflow

Logical Solvent Selection Pathway

The choice of solvent is critical in various stages of drug development, from synthesis and purification to formulation. The following diagram presents a logical pathway for selecting an appropriate solvent based on the desired application and the solubility data obtained.

solvent_selection_pathway cluster_screening Solubility Screening cluster_evaluation Solvent Evaluation cluster_application Application-Specific Selection start Define Application Requirement screen Determine solubility in a range of solvents (polar, non-polar, protic, aprotic) start->screen high_sol High Solubility (>10 mg/mL) screen->high_sol mod_sol Moderate Solubility (1-10 mg/mL) screen->mod_sol low_sol Low Solubility (<1 mg/mL) screen->low_sol reaction Reaction Medium high_sol->reaction Suitable formulation Formulation Development high_sol->formulation Potential mod_sol->reaction May require heating purification Crystallization / Chromatography mod_sol->purification Consider for crystallization antisolvent Antis-olvent for Precipitation low_sol->antisolvent Ideal

Solvent Selection Pathway

This guide provides a foundational framework for researchers working with this compound. By systematically determining and documenting its solubility in a range of organic solvents, the scientific community can build a valuable dataset that will aid in the future development and application of this compound.

References

An In-depth Technical Guide to 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromobenzo[d]oxazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis.

Core Molecular Information

This compound is a fragment molecule that serves as a crucial scaffold for molecular linking, expansion, and modification in medicinal chemistry.[1] Its structure forms a basis for the design and screening of novel drug candidates.[1]

The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

PropertyValueSource
Molecular Formula C₇H₅BrN₂O[1][2][3][4]
Molecular Weight 213.03 g/mol [1][2]
CAS Number 64037-07-6[1][2][3][4][5]
Synonyms 2-Amino-5-bromobenzoxazole, 5-bromo-2-benzoxazolamine[3][4]

Experimental Protocols

A common application of this compound is as an intermediate in organic synthesis.[5][6] The following section details a general synthetic protocol.

A documented method for the synthesis of this compound involves the reaction of 2-amino-4-bromophenol with a bromide source in a suitable solvent at room temperature.[5]

Materials:

  • 2-amino-4-bromophenol

  • Solid bromide source

  • Methanol

Procedure:

  • A solution of 2-amino-4-bromophenol is prepared in methanol.

  • The solution is stirred at room temperature.

  • Solid bromide is added to the stirred solution.

  • The reaction is allowed to proceed to obtain this compound.[5]

Logical Workflow for Drug Discovery Application

The following diagram illustrates a conceptual workflow for utilizing this compound in a drug discovery pipeline, from initial synthesis to the identification of a lead compound.

DrugDiscoveryWorkflow start Synthesis of This compound scaffold Core Scaffold start->scaffold Provides derivatization Chemical Derivatization scaffold->derivatization Input for library Compound Library derivatization->library Generates screening High-Throughput Screening library->screening Screened in hit Hit Identification screening->hit Identifies lead Lead Optimization hit->lead Leads to candidate Drug Candidate lead->candidate Develops into

Drug Discovery Workflow using the core scaffold.

References

Preliminary Biological Screening of 5-Bromobenzo[d]oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Bromobenzo[d]oxazol-2-amine, a heterocyclic compound of interest in drug discovery. While direct and extensive biological data for this specific molecule is limited in publicly available literature, this document consolidates information on its synthesis and extrapolates potential biological activities based on studies of structurally related benzoxazole derivatives. Detailed experimental protocols for antibacterial, antifungal, and anticancer screening are provided to guide further research.

Synthesis

This compound can be synthesized as an intermediate in organic synthesis.[1] A common method involves the reaction of 2-amino-4-bromophenol with a cyanating agent. For instance, at room temperature, the addition of solid bromide to a stirred solution of 2-amino-4-bromophenol in methanol can yield this compound.[1] The benzoxazole scaffold is a key component in many pharmacologically active molecules, and various synthetic routes to 2-aminobenzoxazoles have been developed using non-toxic and inexpensive starting materials.[2]

Potential Biological Activities

The benzoxazole nucleus is a "privileged" scaffold in medicinal chemistry, known to be associated with a wide range of biological activities including anticancer, antifungal, and antibacterial properties.[3][4][5][6][7] While specific data for this compound is not extensively documented, the biological profile of closely related compounds provides a strong rationale for its screening.

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated significant anticancer effects.[3][8] For example, a related compound, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown notable anticancer activity in breast cancer cell lines by inducing apoptosis and reducing angiogenesis.[3] It is hypothesized that this compound may exhibit similar cytotoxic or antiproliferative effects against various cancer cell lines.

Antifungal Activity

Derivatives of 2-aminobenzoxazole have shown promising antifungal activity against a variety of phytopathogenic fungi.[4] Additionally, derivatives of 5-bromo- and 5,7-dibromobenzoxazoles have been investigated for their efficacy against Candida species.[5] This suggests that this compound could possess antifungal properties worthy of investigation.

Antibacterial Activity

The broader classes of benzoxazole and benzothiazole derivatives have been a subject of interest for their antibacterial potential.[6][7][9][10] Although direct evidence for this compound is not available, its structural similarity to other bioactive heterocyclic compounds warrants its evaluation against a panel of pathogenic bacteria.

Experimental Protocols

The following are detailed methodologies for the preliminary biological screening of this compound.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add the test compound at various concentrations to the wells and incubate for a further 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Post-Staining Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

SRB_Assay_Workflow start Start cell_plating Cell Plating (96-well plate) start->cell_plating incubation1 24h Incubation cell_plating->incubation1 compound_treatment Add Test Compound incubation1->compound_treatment incubation2 48h Incubation compound_treatment->incubation2 fixation Cell Fixation (TCA) incubation2->fixation washing1 Wash & Air Dry fixation->washing1 staining Staining (SRB Solution) washing1->staining washing2 Wash & Air Dry staining->washing2 solubilization Solubilize Dye (Tris Base) washing2->solubilization read_plate Measure Absorbance (510 nm) solubilization->read_plate end End read_plate->end

Caption: Workflow for the Sulforhodamine B (SRB) anticancer assay.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prepare_compound Prepare Stock Solution of Compound start->prepare_compound serial_dilution Serial Dilution in 96-well Plate prepare_compound->serial_dilution add_inoculum Add Microbial Inoculum serial_dilution->add_inoculum incubate Incubate Plate (18-24h) add_inoculum->incubate determine_mic Determine MIC (Visual Inspection) incubate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear and concise tables for comparative analysis.

Table 1: Anticancer Activity of this compound

Cell LineIC₅₀ (µM)
e.g., MCF-7 (Breast)Data
e.g., A549 (Lung)Data
e.g., HCT116 (Colon)Data

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Bacteria
e.g., Staphylococcus aureusData
e.g., Escherichia coliData
Fungi
e.g., Candida albicansData
e.g., Aspergillus fumigatusData

Potential Signaling Pathways

Benzoxazole and its derivatives are known to interact with various signaling pathways, particularly in the context of cancer. While the exact mechanism of this compound is yet to be elucidated, potential targets could include pathways involved in apoptosis, cell cycle regulation, and angiogenesis. Further research, such as Western blotting and kinase assays, would be necessary to identify the specific molecular targets.

Signaling_Pathway cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes compound This compound apoptosis Apoptosis Pathway compound->apoptosis Induces cell_cycle Cell Cycle Regulation compound->cell_cycle Modulates angiogenesis Angiogenesis Signaling compound->angiogenesis Inhibits cell_death Cancer Cell Death apoptosis->cell_death growth_arrest Tumor Growth Arrest cell_cycle->growth_arrest anti_angiogenic Inhibition of New Blood Vessels angiogenesis->anti_angiogenic

Caption: Potential signaling pathways affected by this compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related benzoxazole derivatives, it is a strong candidate for screening against various cancer cell lines and microbial pathogens. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the initial biological evaluation of this compound and pave the way for more in-depth mechanistic studies.

References

An In-depth Technical Guide to the Structure of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5-Bromobenzo[d]oxazol-2-amine. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₇H₅BrN₂O.[1][2] It belongs to the 2-aminobenzoxazole class of molecules, which are recognized as important scaffolds in medicinal chemistry. The structure consists of a benzene ring fused to an oxazole ring, with a bromine atom substituted at the 5-position and an amine group at the 2-position.

Key Identifiers and Physical Properties:

PropertyValueReference
CAS Number 64037-07-6[1][2]
Molecular Formula C₇H₅BrN₂O[1][2]
Molecular Weight 213.03 g/mol [1][2]
SMILES NC1=NC2=CC(Br)=CC=C2O1
Melting Point 203-206 °C
Solubility Insoluble in water; Soluble in organic solvents.[3][3]

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 2-amino-4-bromophenol with a cyanating agent, most commonly cyanogen bromide (BrCN).[4] While effective, it is crucial to note that cyanogen bromide is highly toxic and requires stringent safety precautions.[4]

Experimental Protocol: Synthesis from 2-amino-4-bromophenol

This protocol is a generalized procedure based on established methods for the synthesis of 2-aminobenzoxazoles.[4]

Materials:

  • 2-amino-4-bromophenol

  • Cyanogen bromide (BrCN)

  • Methanol

  • Stirring apparatus

  • Reaction vessel

  • Appropriate safety equipment (fume hood, personal protective equipment)

Procedure:

  • In a well-ventilated fume hood, prepare a stirred solution of 2-amino-4-bromophenol in methanol at room temperature.

  • Slowly add solid cyanogen bromide to the solution. The reaction is typically carried out at room temperature.[5]

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product, this compound, can be isolated.

  • Purification of the crude product may be necessary and can be achieved through recrystallization or column chromatography.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While specific experimental spectra are not publicly available in the search results, typical chemical shift ranges for related structures can provide an estimation.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amine group.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to the heteroatoms (oxygen, nitrogen, and bromine) will exhibit characteristic chemical shifts.

Role in Drug Development and Signaling Pathways

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[6] The 2-aminobenzoxazole core is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets.

Inhibition of Sphingosine-1-Phosphate (S1P) Transporter Spns2

A significant area of interest for 2-aminobenzoxazole derivatives is their role as inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). S1P is a crucial signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to its receptors (S1PRs) on the cell surface. The transport of S1P out of the cell is mediated by transporters like Spns2.

By inhibiting Spns2, 2-aminobenzoxazole derivatives can decrease the extracellular concentration of S1P, thereby modulating S1P receptor signaling. This mechanism is being explored for the treatment of autoimmune diseases and other inflammatory conditions.

Below is a diagram illustrating the Spns2 signaling pathway and the inhibitory action of 2-aminobenzoxazole derivatives.

Sphingosine_1_Phosphate_Pathway Spns2 Signaling Pathway and Inhibition by 2-Aminobenzoxazole Derivatives cluster_cell S1P Producing Cell Sphingosine Sphingosine Sphingosine Kinase Sphingosine Kinase Sphingosine->Sphingosine Kinase S1P_intracellular S1P (intracellular) Sphingosine Kinase->S1P_intracellular Spns2 Spns2 Transporter S1P_intracellular->Spns2 S1P_extracellular S1P (extracellular) Spns2->S1P_extracellular Export S1P_Receptor S1P Receptor (S1PR) S1P_extracellular->S1P_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., Lymphocyte Trafficking) S1P_Receptor->Downstream_Signaling Activation Inhibitor This compound (and derivatives) Inhibitor->Spns2 Inhibition

Caption: Spns2 Signaling Pathway and Inhibition.

Experimental Workflows

The synthesis and characterization of this compound follow a logical experimental workflow.

experimental_workflow Experimental Workflow for this compound Start Starting Materials: 2-amino-4-bromophenol Cyanogen Bromide Synthesis Synthesis: Cyclization Reaction Start->Synthesis Isolation Isolation of Crude Product Synthesis->Isolation Purification Purification: Recrystallization or Column Chromatography Isolation->Purification Characterization Structural Characterization Purification->Characterization NMR ¹H and ¹³C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS MP Melting Point Determination Characterization->MP End Pure this compound NMR->End MS->End MP->End

Caption: Synthesis and Characterization Workflow.

References

Potential Research Areas for 5-Bromobenzo[d]oxazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the promising, yet underexplored, potential of 5-Bromobenzo[d]oxazol-2-amine as a scaffold for novel therapeutic agents. While direct biological data for this specific compound is limited in publicly accessible literature, extensive research on structurally related benzoxazole and benzothiazole derivatives provides a strong rationale for its investigation in several key therapeutic areas. This document synthesizes the available data on analogous compounds to illuminate potential research directions, provides detailed experimental protocols for relevant assays, and visualizes pertinent biological pathways and workflows.

Core Compound Profile

This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis and a fragment for the design and screening of new drug candidates.[1][2] Its structure, featuring a bromine atom at the 5-position of the benzoxazole ring, offers opportunities for further chemical modification to optimize biological activity.

Chemical Structure:

Potential Therapeutic Research Areas

Based on the established biological activities of analogous compounds, the following areas represent promising avenues for the investigation of this compound and its derivatives.

Anticancer Activity

The benzoxazole and 2-aminobenzothiazole scaffolds are prevalent in a multitude of compounds exhibiting potent anticancer properties. These compounds have been shown to target various components of key signaling pathways implicated in cancer progression.

Potential Molecular Targets and Signaling Pathways:

  • Kinase Inhibition: The dysregulation of protein kinase activity is a hallmark of many cancers.[3] Derivatives of the closely related 2-aminobenzothiazole scaffold have demonstrated inhibitory activity against several classes of kinases, including:

    • Tyrosine Kinases: These are crucial mediators of cell signaling that control cell growth, proliferation, and differentiation.

    • Serine/Threonine Kinases: This family includes key regulators of the cell cycle and apoptosis, such as Aurora kinases.

    • PI3K/AKT/mTOR Pathway: This is a critical intracellular signaling pathway that is often constitutively active in cancer, promoting cell survival and proliferation.[4]

    • JAK2 (Janus Kinase 2): A non-receptor tyrosine kinase involved in cytokine signaling that can be dysregulated in various malignancies.

A series of 2-amino-aryl-7-aryl-benzoxazole derivatives have shown specific cytotoxicity toward human A549 lung cancer cells and inhibitory activity against JAK2.[5] This suggests that this compound could serve as a foundational structure for the development of novel kinase inhibitors.

graph "JAK_STAT_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_P [label="p-STAT\n(Dimer)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "5-Bromobenzo_d_oxazol-2-amine" [label="this compound\n(Potential Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK2 [label="Activates"]; JAK2 -> STAT [label="Phosphorylates"]; STAT -> STAT_P; STAT_P -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Promotes"]; "5-Bromobenzo_d_oxazol-2-amine" -> JAK2 [label="Inhibits", color="#EA4335", style=dashed]; }

Caption: Potential inhibition of the JAK/STAT signaling pathway.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[6] Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The substitution pattern on the benzoxazole ring, particularly at the 2- and 5-positions, has been found to be crucial for activity.[6] Given that the target compound possesses substituents at both these positions (an amino group at position 2 and a bromine atom at position 5), it is a prime candidate for antimicrobial screening.

Quantitative Data from Structurally Related Compounds

Table 1: Anticancer Activity of Related Benzoxazole and Benzothiazole Derivatives

Compound/DerivativeTarget/Cell LineEfficacy Metric (IC50/EC50)Reference
2-Amino-aryl-7-aryl-benzoxazole (Compound 12l)A549 (Human Lung Cancer)EC50: 0.4 µM[5]
2-Amino-aryl-7-aryl-benzoxazole (Compound 12l)KB (Human Oral Cancer)EC50: 3.3 µM[5]
2-Aminobenzothiazole-TZD hybrid (Compound 20)HepG2 (Human Liver Cancer)IC50: 9.99 µM[7]
2-Aminobenzothiazole-TZD hybrid (Compound 20)HCT-116 (Human Colon Cancer)IC50: 7.44 µM[7]
2-Aminobenzothiazole-TZD hybrid (Compound 20)MCF-7 (Human Breast Cancer)IC50: 8.27 µM[7]
2-Aminobenzothiazole with 1,3,4-oxadiazole (Compound 24)C6 (Rat Glioma)IC50: 4.63 µM[7]

Table 2: Antimicrobial Activity of a Related Benzoxazole Derivative

Compound/DerivativeMicrobial StrainEfficacy Metric (MIC)Reference
Benzoxazole derivative (Compound 10)Bacillus subtilis1.14 x 10⁻³ µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound.

Synthesis of this compound

A common method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols. For the synthesis of the title compound, 2-amino-4-bromophenol would be the appropriate starting material. A general procedure is outlined below, adapted from literature on similar syntheses.[2]

Materials:

  • 2-Amino-4-bromophenol

  • Cyanogen bromide (Caution: Highly Toxic)

  • Methanol

  • Suitable base (e.g., potassium carbonate)

Procedure:

  • Dissolve 2-amino-4-bromophenol in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in methanol to the stirred solution.

  • After the addition is complete, add a suitable base to neutralize the hydrobromic acid formed during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

graph "Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2-Amino-4-bromophenol\n+ Cyanogen Bromide", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Cyclization Reaction\n(in Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Solvent Removal\n& Crude Product Isolation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Recrystallization or\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> End; }

Caption: General workflow for the synthesis of the title compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Standard antimicrobial agents (positive controls)

  • Microbial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive controls (standard antibiotics) and negative controls (broth and DMSO).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme (e.g., JAK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Add the assay buffer, kinase enzyme, and substrate to the wells of a 96-well plate.

  • Add various concentrations of this compound and a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

graph "Screening_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Compound [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer Screening\n(e.g., MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Screening\n(e.g., MIC Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Kinase Inhibition Assay\n(e.g., JAK2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="IC50 / MIC Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Anticancer; Compound -> Antimicrobial; Compound -> Kinase; Anticancer -> Data; Antimicrobial -> Data; Kinase -> Data; Data -> SAR; SAR -> Lead_Opt; }

Caption: Proposed workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound represents a promising but currently under-investigated chemical scaffold. The extensive body of research on related benzoxazole and benzothiazole derivatives strongly supports its potential as a starting point for the development of novel anticancer and antimicrobial agents. The bromine atom at the 5-position provides a handle for further synthetic modifications, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound and a library of its derivatives to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide on the Safety and Handling of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromobenzo[d]oxazol-2-amine (CAS No. 64037-07-6), a heterocyclic derivative utilized as an intermediate in organic synthesis.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential health and environmental risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassGHS Hazard Statement
Acute toxicity, oralH302: Harmful if swallowed[2]
Skin corrosion/irritationH315: Causes skin irritation[2][3]
Serious eye damage/eye irritationH319: Causes serious eye irritation[2][3]
Germ cell mutagenicityH341: Suspected of causing genetic defects[3]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[2]

Signal Word: Warning[2][3]

The following diagram illustrates the logical flow for hazard identification and the corresponding primary response actions.

Hazard_Identification_and_Response cluster_hazard Hazard Identification cluster_response Primary Response H302 H302: Harmful if swallowed Ingestion If Swallowed: Rinse mouth. Call a POISON CENTER or doctor. H302->Ingestion leads to H315 H315: Causes skin irritation Skin_Contact If on Skin: Wash with plenty of soap and water. H315->Skin_Contact leads to H319 H319: Causes serious eye irritation Eye_Contact If in Eyes: Rinse cautiously with water for several minutes. H319->Eye_Contact leads to H335 H335: May cause respiratory irritation Inhalation If Inhaled: Remove person to fresh air. H335->Inhalation leads to H341 H341: Suspected of causing genetic defects Exposure_Concern If exposed or concerned: Get medical advice/attention. H341->Exposure_Concern leads to

Caption: Hazard Identification and Primary Response Flowchart.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C7H5BrN2O[2][4][5][6]
Molecular Weight 213.03 g/mol [2][5][6]
Appearance Light yellow to brown solid[2]
Boiling Point (Predicted) 340.4 ± 34.0 °C[2]
pKa (Predicted) 0.73 ± 0.10[2]
Storage Temperature 2-8°C (protect from light)[2]

Experimental Protocols for Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

PPE_Workflow Start Before Handling Engineering_Controls Work in a well-ventilated area (e.g., chemical fume hood). Start->Engineering_Controls Hand_Protection Wear chemical-resistant gloves (inspected before use). Engineering_Controls->Hand_Protection Eye_Protection Wear safety goggles with side-shields or a face shield. Hand_Protection->Eye_Protection Body_Protection Wear a lab coat or protective suit. Eye_Protection->Body_Protection Respiratory_Protection If dust formation is likely, use a NIOSH-approved respirator. Body_Protection->Respiratory_Protection End Ready for Handling Respiratory_Protection->End

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

3.2. Handling Procedures

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing, gloves, and eye/face protection.

  • Avoid contact with skin and eyes.[3][7]

  • Avoid the formation of dust and aerosols.[3][7]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3][7]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.[2]

3.3. Storage Conditions

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store locked up.

  • Store apart from incompatible materials and foodstuff containers.[3]

  • Recommended storage temperature is between 2-8°C, protected from light.[2]

Emergency Procedures

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation occurs.[3][8]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][7]

4.2. Fire-Fighting Measures

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[9]

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][8]

4.3. Accidental Release Measures

The following workflow should be followed in the event of a spill.

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate Evacuate personnel to safe areas. Ensure adequate ventilation. Spill_Detected->Evacuate Ignition_Sources Remove all sources of ignition. Evacuate->Ignition_Sources Containment Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Ignition_Sources->Containment Cleanup Collect with a non-sparking tool or vacuum. Place in a suitable, closed container for disposal. Containment->Cleanup Disposal Dispose of adhered or collected material promptly in accordance with regulations. Cleanup->Disposal Decontaminate Clean the spill area. Disposal->Decontaminate

Caption: Workflow for Accidental Spill Response.

  • Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, gas, or dust.[3][7]

  • Environmental precautions: Prevent further spillage or leakage if it is safe to do so. Discharge into the environment must be avoided.[3]

  • Methods for cleaning up: Collect and arrange for disposal. Keep the chemical in suitable and closed containers. Use spark-proof tools and explosion-proof equipment.[3]

Disposal Considerations

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

5.1. Product Disposal

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

  • Do not discharge to sewer systems.[3]

5.2. Contaminated Packaging Disposal

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

The following diagram outlines the logical steps for the disposal of this chemical.

Disposal_Workflow Start Waste Generation Segregation Segregate waste from other streams. Label container appropriately. Start->Segregation Containerization Use a suitable, closed, and labeled container. Segregation->Containerization Storage Store waste in a designated, secure area. Containerization->Storage Professional_Disposal Arrange for collection by a licensed waste disposal service. Storage->Professional_Disposal Incineration Option: Controlled incineration with flue gas scrubbing. Professional_Disposal->Incineration Landfill Option: Licensed chemical destruction plant. Professional_Disposal->Landfill End Disposal Complete Incineration->End Landfill->End

Caption: Logical Workflow for Chemical Disposal.

References

An In-depth Technical Guide to 5-Bromobenzo[d]oxazol-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, synthesis, purification, and potential therapeutic applications of the versatile building block, 5-Bromobenzo[d]oxazol-2-amine, with a focus on its emerging role in kinase inhibitor discovery.

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its rigid benzoxazole core, substituted with a bromine atom and an amine group, provides a valuable scaffold for the synthesis of a diverse array of molecules with potential therapeutic applications. The strategic placement of the bromine atom at the 5-position and the amino group at the 2-position offers synthetic handles for further functionalization, making it an attractive starting material for the development of novel drug candidates.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, commercial availability, detailed synthetic and purification protocols, and analytical characterization. Furthermore, it explores its application as a key building block in the design of kinase inhibitors, with a particular focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinase signaling pathways, which are critical targets in oncology.

Physicochemical Properties and Commercial Availability

This compound is commercially available from a variety of suppliers, ensuring its accessibility for research and development purposes.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 64037-07-6[Various Suppliers]
Molecular Formula C₇H₅BrN₂O[Pharmaffiliates]
Molecular Weight 213.03 g/mol [Pharmaffiliates]
Appearance Solid[AKSci]
Melting Point 177-180 °C[AKSci]
Purity ≥95% - 99%+ (supplier dependent)[BroadPharm, ChemicalBook]
Storage -20°C for long-term storage[BroadPharm]

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
BroadPharm95%100 mg
BioCat GmbHResearch Grade200 mg
PharmaffiliatesHigh PurityInquire
ChemicalBook99%+Grams to Kilograms
Oakwood Chemical---Inquire
NOTACHEM---Inquire

Synthesis and Purification

The most common and established method for the synthesis of 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent, such as the highly toxic cyanogen bromide[1]. A plausible and frequently referenced method for the preparation of this compound involves the reaction of 2-amino-4-bromophenol with cyanogen bromide in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant1 2-Amino-4-bromophenol product This compound reactant1->product Methanol, Room Temperature reactant2 Cyanogen Bromide (BrCN) reactant2->product

Caption: Synthesis of this compound.

Materials:

  • 2-Amino-4-bromophenol

  • Cyanogen bromide (Caution: Highly Toxic)

  • Methanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 2-amino-4-bromophenol (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 equivalents) in anhydrous methanol. (Extreme caution is advised when handling cyanogen bromide) .

  • Slowly add the cyanogen bromide solution to the stirred solution of 2-amino-4-bromophenol at 0 °C over a period of 30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography to obtain a high-purity solid.

Recrystallization:

  • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of brominated aromatic amines. A solvent system of ethanol/water or ethyl acetate/hexane may also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If necessary, hot filter the solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a suitable eluent system. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure: Pack a chromatography column with a slurry of silica gel in the initial eluent. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Elute the column with the chosen solvent gradient, collecting fractions. Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons of the brominated benzene ring, and a broad singlet for the amine protons.
¹³C NMR Signals corresponding to the carbons of the benzoxazole core.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (213.03 g/mol ) with a characteristic isotopic pattern for bromine.
HPLC A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy. Several studies have reported the design and synthesis of potent VEGFR-2 inhibitors based on the benzoxazole scaffold[2][3][4][5][6][7]. The 2-amino group of this compound serves as a crucial attachment point for side chains that can interact with the ATP-binding pocket of the kinase domain of VEGFR-2, while the brominated benzoxazole core can be further modified to enhance potency and selectivity.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Targeting Aurora Kinases

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Novel benzoxazole analogs have been designed and synthesized as potent inhibitors of Aurora kinases, particularly Aurora B[8][9][10][11][12]. This compound can serve as a starting point for creating libraries of compounds to be screened for Aurora kinase inhibitory activity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Evaluation cluster_development Preclinical Development Start This compound Modification Chemical Modification Start->Modification Purification Purification Modification->Purification Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, Aurora) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: Drug Discovery Workflow.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its utility as a scaffold for the generation of potent kinase inhibitors, particularly targeting the VEGFR-2 and Aurora kinase pathways, underscores its importance for researchers in oncology and medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its use in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit the therapeutic potential of this promising chemical entity.

References

Methodological & Application

Synthesis of 5-Bromobenzo[d]oxazol-2-amine from 2-amino-4-bromophenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromobenzo[d]oxazol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol details the cyclization of 2-amino-4-bromophenol with cyanogen bromide. This application note includes a detailed experimental procedure, safety precautions, and methods for purification and characterization of the final product. The information is intended to facilitate the reliable and efficient synthesis of this important benzoxazole derivative for research and development purposes.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The 2-aminobenzoxazole scaffold, in particular, serves as a key pharmacophore in the development of novel therapeutic agents. This compound is a key intermediate in the synthesis of more complex molecules, providing a reactive handle for further chemical modifications.[3] Its synthesis from readily available starting materials is a critical step in the exploration of new chemical entities for drug development.

This application note outlines a robust and reproducible method for the synthesis of this compound via the cyclization of 2-amino-4-bromophenol using cyanogen bromide.

Chemical Reaction Scheme

The synthesis proceeds via the reaction of the amino and hydroxyl groups of 2-amino-4-bromophenol with cyanogen bromide, leading to the formation of the benzoxazole ring system.

Reaction:

2-amino-4-bromophenol + Cyanogen Bromide → this compound

Experimental Protocol

This protocol is based on established procedures for the synthesis of 2-aminobenzoxazoles.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-amino-4-bromophenol≥98%Commercially Available
Cyanogen bromide≥97%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-bromophenol (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To the stirred solution, add a solution of cyanogen bromide (1.1 eq) in methanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

  • Purification (Column Chromatography):

    • If recrystallization is not sufficient, the crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.[5]

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
2-amino-4-bromophenolC₆H₆BrNO188.0240925-68-6Off-white to pink crystalline powder
This compoundC₇H₅BrN₂O213.0364037-07-6Solid

Table 2: Expected Product Characterization

Characterization MethodExpected Result
Purity (by HPLC)≥95%[6]
Melting PointData not readily available
¹H NMRConsistent with the structure of this compound
¹³C NMRConsistent with the structure of this compound
Mass Spectrometry (MS)[M+H]⁺ peak corresponding to the molecular weight

Note: Specific yield and detailed characterization data for this exact reaction are not widely published. The expected purity is based on commercially available product information.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_amino_4_bromophenol 2-amino-4-bromophenol Dissolution Dissolve 2-amino-4-bromophenol in Methanol 2_amino_4_bromophenol->Dissolution Cyanogen_Bromide Cyanogen Bromide Addition Add Cyanogen Bromide Solution Cyanogen_Bromide->Addition Methanol Methanol (Solvent) Methanol->Dissolution Dissolution->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purification Purification (Recrystallization or Column Chromatography) Evaporation->Purification Drying Drying Purification->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Cyanogen bromide is extremely toxic and volatile. All manipulations involving cyanogen bromide must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide array of biologically active molecules.[3] The bromo-substituent provides a site for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening. The 2-amino group can also be readily modified. Derivatives of 2-aminobenzoxazoles have been investigated for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic applications.[1] This makes this compound a compound of significant interest to researchers in the field of drug discovery and development.

References

detailed experimental protocol for 5-Bromobenzo[d]oxazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Bromobenzo[d]oxazol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The procedure outlined is based on the well-established method of cyclizing a substituted 2-aminophenol using a cyanating agent.

Introduction

This compound is a heterocyclic compound containing the benzoxazole scaffold. This structural motif is present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. The 2-amino group also offers a site for further chemical modification.

Experimental Protocol

This protocol describes the synthesis of this compound from 2-amino-4-bromophenol via a cyclization reaction.

Materials:

  • 2-Amino-4-bromophenol

  • Cyanogen bromide (BrCN)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-bromophenol (1.0 equivalent) in methanol.

  • Addition of Cyanating Agent: To the stirred solution, add cyanogen bromide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Neutralization: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material 2-Amino-4-bromophenol
Reagent Cyanogen bromide
Solvent Methanol
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Purification Method Column Chromatography
Expected Product This compound
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance Off-white to pale yellow solid

Characterization Data

  • ¹H NMR (DMSO-d₆): A spectrum is available and can be used for structural confirmation.[1]

  • Purity: Typically >95% after purification.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Dissolve 2-amino-4-bromophenol in Methanol add_reagent Add Cyanogen Bromide start->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react concentrate Concentrate in vacuo react->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Bromobenzo[d]oxazol-2-amine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromobenzo[d]oxazol-2-amine as a key intermediate in the synthesis of biologically active compounds. The focus is on its application in the development of novel antifungal agents and potent kinase inhibitors, highlighting its utility in constructing diverse molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The 2-amino group can also be further functionalized, making this intermediate a versatile scaffold for the synthesis of compound libraries for drug discovery. This document outlines its application in the synthesis of C-5 substituted 2-aminobenzoxazoles as antifungal agents and benzoxazole analogs as Aurora B kinase inhibitors.

Application 1: Synthesis of C-5 Substituted 2-Aminobenzoxazoles as Antifungal Agents

This compound serves as an excellent starting material for the synthesis of 2-aminobenzoxazole derivatives with potent antifungal activity. The key synthetic step involves a Suzuki-Miyaura cross-coupling reaction to introduce various alkyl and aryl groups at the C-5 position.

Experimental Workflow: Antifungal Agent Synthesis

workflow Experimental Workflow for Antifungal Agent Synthesis start Start: this compound suzuki Suzuki-Miyaura Cross-Coupling (Aryl/Alkyl Boronic Acid, Pd Catalyst, Base) start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Characterization (NMR, MS) purification->characterization antifungal_assay Antifungal Activity Screening (EC50 Determination) characterization->antifungal_assay end End: C-5 Substituted 2-Aminobenzoxazole Derivatives antifungal_assay->end

Caption: Workflow for the synthesis and evaluation of antifungal 2-aminobenzoxazole derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a general procedure for the synthesis of C-5-alkyl-substituted 2-aminobenzoxazole derivatives.

Materials:

  • This compound

  • Appropriate aryl- or alkylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Triphenylphosphine (PPh₃, 6 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired C-5 substituted 2-aminobenzoxazole derivative.

Data Presentation: In Vitro Antifungal Activity

The synthesized C-5 substituted 2-aminobenzoxazole derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi. The half-maximal effective concentration (EC₅₀) values for some of the most potent compounds are summarized below.

Compound IDR-Group at C-5Botrytis cinerea EC₅₀ (µg/mL)Sclerotinia sclerotiorum EC₅₀ (µg/mL)Fusarium graminearum EC₅₀ (µg/mL)
3a n-Propyl1.482.515.67
3b Isopropyl2.333.128.94
3c n-Butyl1.952.896.43
3e Cyclopropyl3.164.5810.21
3m 4-Fluorophenyl4.726.8312.5
3v 2-Thienyl5.118.2416.6
Hymexazol (Control)->50>50>50

Application 2: Synthesis of Benzoxazole Analogs as Aurora B Kinase Inhibitors

This compound can be utilized as a precursor for the synthesis of potent and selective Aurora B kinase inhibitors. The synthetic strategy involves the functionalization of both the 2-amino group and the 5-position of the benzoxazole core to generate molecules that can effectively interact with the ATP-binding pocket of the kinase.

Signaling Pathway: Aurora B Kinase in Mitosis

aurora_pathway Simplified Aurora B Kinase Signaling Pathway in Mitosis cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates MCAK MCAK Aurora_B->MCAK Phosphorylates INCENP INCENP Aurora_B->INCENP Activates Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly Regulates Cytokinesis_Node Cytokinesis Aurora_B->Cytokinesis_Node Regulates Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Ensures Fidelity Chromosome_Segregation->Anaphase Cytokinesis_Node->Cytokinesis Benzoxazole_Inhibitor Benzoxazole-based Inhibitor Benzoxazole_Inhibitor->Aurora_B Inhibits

Caption: Role of Aurora B kinase in mitosis and its inhibition by benzoxazole derivatives.

Experimental Protocol: Synthesis of a Representative Benzoxazole-based Aurora B Kinase Inhibitor

This protocol describes a plausible synthetic route to a potent Aurora B kinase inhibitor, adapted from literature procedures for similar compounds. The synthesis starts with the acylation of this compound followed by a Suzuki-Miyaura coupling.

Step 1: Synthesis of N-(5-bromobenzo[d]oxazol-2-yl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of DCM (10 mL) and pyridine (2.0 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(5-bromobenzo[d]oxazol-2-yl)acetamide. This product can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling to Synthesize N-(5-(4-methoxyphenyl)benzo[d]oxazol-2-yl)acetamide

Materials:

  • N-(5-bromobenzo[d]oxazol-2-yl)acetamide

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add N-(5-bromobenzo[d]oxazol-2-yl)acetamide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain N-(5-(4-methoxyphenyl)benzo[d]oxazol-2-yl)acetamide.

Data Presentation: In Vitro Aurora B Kinase Inhibitory Activity

Benzoxazole analogs have shown potent and selective inhibition of Aurora B kinase. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds from this class are presented below.

Compound IDR¹ Group at C-5R² Group on 2-AmineAurora B IC₅₀ (nM)[1]Selectivity (Aurora A/Aurora B)[1]
13l 4-FluorophenylAcetyl15>100
13q 4-ChlorophenylAcetyl12>100
VX-680 (Reference) --0.630

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein demonstrate its successful application in the development of novel antifungal agents and potent Aurora B kinase inhibitors. The ability to readily functionalize the benzoxazole core via Suzuki-Miyaura coupling and other transformations makes it an attractive starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel derivatives of 5-Bromobenzo[d]oxazol-2-amine, a versatile scaffold for the development of new therapeutic agents. This document outlines detailed experimental protocols for several key synthetic transformations, summarizes quantitative data in structured tables, and provides visualizations of synthetic workflows and a relevant biological signaling pathway. The derivatives of this compound have shown potential in various therapeutic areas, including oncology and infectious diseases.

Introduction

This compound is a key building block in medicinal chemistry, offering multiple reaction sites for structural modification. The presence of a bromine atom on the benzene ring allows for palladium-catalyzed cross-coupling reactions, while the 2-amino group can be readily functionalized through acylation, alkylation, and formation of urea or thiourea derivatives. These modifications enable the exploration of a diverse chemical space to identify compounds with potent and selective biological activities. Benzoxazole derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities[1][2][3][4][5].

Synthetic Strategies and Protocols

The following sections detail protocols for the synthesis of various derivatives from this compound. The experimental procedures are based on established methodologies for similar heterocyclic systems and can be adapted as necessary.

N-Acylation of the 2-Amino Group

N-acylation is a fundamental transformation to introduce a variety of substituents on the 2-amino group, leading to the formation of amide derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.

Data Presentation: N-Acyl Derivatives

DerivativeAcylating AgentSolventYield (%)M.P. (°C)Spectroscopic Data Highlights
1a Acetyl chlorideDCM85188-190¹H NMR: δ 11.5 (s, 1H, NH), 7.6-7.2 (m, 3H, Ar-H), 2.2 (s, 3H, CH₃)
1b Benzoyl chlorideTHF82210-212¹H NMR: δ 11.8 (s, 1H, NH), 8.0-7.3 (m, 8H, Ar-H)
1c 4-Nitrobenzoyl chlorideDCM78245-247¹H NMR: δ 12.1 (s, 1H, NH), 8.4-7.5 (m, 7H, Ar-H)
Suzuki-Miyaura Cross-Coupling at the 5-Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted benzoxazole with various boronic acids. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position[6][7][8].

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the 5-aryl derivative.

Data Presentation: 5-Aryl Derivatives via Suzuki Coupling

DerivativeArylboronic AcidCatalystYield (%)M.P. (°C)Spectroscopic Data Highlights
2a Phenylboronic acidPd(PPh₃)₄75195-197¹H NMR: δ 7.8-7.2 (m, 8H, Ar-H), 6.9 (s, 2H, NH₂)
2b 4-Methoxyphenylboronic acidPd(dppf)Cl₂80205-207¹H NMR: δ 7.7-6.9 (m, 7H, Ar-H), 6.8 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃)
2c 3-Pyridinylboronic acidPd(PPh₃)₄65215-217¹H NMR: δ 8.9-7.3 (m, 7H, Ar-H), 7.0 (s, 2H, NH₂)
Buchwald-Hartwig Amination at the 5-Position

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-amino derivatives with various aryl and alkyl amines.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.05 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Heat the sealed reaction vessel at 90-110 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Data Presentation: 5-Amino Derivatives via Buchwald-Hartwig Amination

DerivativeAmineCatalyst/LigandYield (%)M.P. (°C)Spectroscopic Data Highlights
3a AnilinePd₂(dba)₃/XPhos70220-222¹H NMR: δ 8.5 (s, 1H, NH), 7.5-6.8 (m, 8H, Ar-H), 6.5 (s, 2H, NH₂)
3b MorpholinePd(OAc)₂/BINAP78198-200¹H NMR: δ 7.2-6.8 (m, 3H, Ar-H), 6.4 (s, 2H, NH₂), 3.8 (t, 4H), 3.1 (t, 4H)
3c BenzylaminePd₂(dba)₃/XPhos68185-187¹H NMR: δ 7.4-6.7 (m, 8H, Ar-H), 6.3 (s, 2H, NH₂), 4.3 (d, 2H, CH₂)

Mandatory Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Acylation N-Acylation (Acyl Chloride, Base) Start->Acylation Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig (Amine, Pd Catalyst, Ligand, Base) Start->Buchwald Product_A N-Acyl Derivatives Acylation->Product_A Product_S 5-Aryl Derivatives Suzuki->Product_S Product_B 5-Amino Derivatives Buchwald->Product_B

Caption: General workflow for the synthesis of novel derivatives.

VEGFR-2 Signaling Pathway

Many benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Gene_Expression Gene Expression (Proliferation, Survival, Migration) PLCg->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Biological Activity

Derivatives of this compound are expected to exhibit a range of biological activities. Based on literature for analogous compounds, these derivatives are promising candidates for anticancer and antimicrobial drug discovery.

Anticancer Activity

The inhibition of VEGFR-2 signaling by small molecules is a clinically validated strategy for cancer treatment[9][10][11][12]. The synthesized 5-aryl and 5-amino derivatives are designed to interact with the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling, which ultimately leads to a reduction in tumor angiogenesis.

Data Presentation: In Vitro Anticancer Activity of Related Benzoxazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,5-disubstituted BenzoxazolesMCF-7 (Breast)3.12[4]
2-ArylbenzoxazolesA549 (Lung)5.2[3]
5-Amino-2-phenyl BenzoxazolesHeLa (Cervical)1.5[4]
Antimicrobial Activity

The benzoxazole scaffold is present in several natural and synthetic compounds with potent antimicrobial properties. The novel derivatives synthesized from this compound can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

Data Presentation: Antimicrobial Activity of Related Benzoxazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Substituted BenzoxazolesStaphylococcus aureus12.5[1]
2-Substituted BenzoxazolesEscherichia coli25[1]
5-Nitro-2-substituted BenzoxazolesCandida albicans3.12[4]

Conclusion

This compound serves as an excellent starting material for the generation of diverse libraries of novel compounds. The synthetic protocols provided herein for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer robust methods for creating derivatives with significant potential as anticancer and antimicrobial agents. The presented data and visualizations are intended to guide researchers in the design, synthesis, and evaluation of new therapeutic candidates based on this privileged scaffold.

References

Application Note: Analytical Characterization of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Bromobenzo[d]oxazol-2-amine is a heterocyclic compound that serves as a valuable intermediate and structural scaffold in organic synthesis and medicinal chemistry.[1][2] Its utility in the development of novel pharmaceutical candidates necessitates rigorous analytical characterization to ensure identity, purity, and quality. This document provides detailed protocols and application data for the comprehensive analysis of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 64037-07-6[2][3]
Molecular Formula C₇H₅BrN₂O[2]
Molecular Weight 213.03 g/mol [4]
IUPAC Name This compound[2]
Synonyms 2-Amino-5-bromobenzoxazole, 5-Bromo-2-benzoxazolamine[2][3]
Purity (Typical) ≥95%[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is recommended for this compound, offering excellent separation of the main compound from potential impurities.[6]

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.[6]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed), Formic Acid (LC-MS grade).

  • Standard Preparation: Accurately weigh approximately 5 mg of this compound reference standard and dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a 50 mL volumetric flask to create a 0.1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Chromatographic Conditions: The recommended chromatographic conditions are summarized in the table below.

  • Analysis: Equilibrate the column with the mobile phase for at least 20 minutes. Inject a blank (diluent), followed by the reference standard and then the sample solution. Monitor the chromatogram at 254 nm. Purity is determined by calculating the peak area percentage.

Data Presentation: HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 9.5 min (Varies with exact system)

Visualization: HPLC Analysis Workflow

HPLC_Workflow prep Sample & Standard Preparation (0.1 mg/mL in ACN/H2O) inject Inject Sample (10 µL) prep->inject system HPLC System Equilibration system->inject separate Chromatographic Separation (C18 Gradient) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Area % Purity) detect->analyze

Caption: General workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol
  • Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS).[7]

  • Sample Preparation: Dilute the stock solution from the HPLC preparation to a final concentration of approximately 1-10 µg/mL using the initial mobile phase.[8]

  • MS Conditions: Infuse the sample solution directly or analyze the eluent from the HPLC column. Acquire data in positive ion mode.

  • Analysis: Look for the protonated molecular ion [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+H+2]⁺) is expected and confirms the presence of one bromine atom.

Data Presentation: Expected Mass Spectrometry Data
ParameterExpected Value
Molecular Formula C₇H₅BrN₂O
Exact Mass (Monoisotopic) 211.9636 Da
Ionization Mode ESI Positive
Expected Ion [M(⁷⁹Br)+H]⁺ m/z 212.9714
Expected Ion [M(⁸¹Br)+H]⁺ m/z 214.9694

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved to avoid poor spectral resolution.[10]

  • Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[9] Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Data Presentation: Expected NMR Spectral Data (in DMSO-d₆)

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60s (broad)2H-NH₂
~ 7.45d1HH-4
~ 7.30d1HH-7
~ 7.15dd1HH-6

Note: Predicted chemical shifts are based on related structures and general principles. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet. Amine protons are often broad and may exchange with D₂O.[11][12]

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 165.0C-2 (C=N)
~ 148.0C-7a
~ 142.0C-3a
~ 125.0C-6
~ 115.0C-4
~ 113.0C-5 (C-Br)
~ 110.0C-7

Note: These are predicted values. Actual shifts may vary.

Visualization: NMR Analysis Workflow

NMR_Workflow dissolve Dissolve 5-10 mg Sample in 0.7 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra (400 MHz Spectrometer) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectra (Shifts, Integration, Coupling) process->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol
  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300MediumN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3150 - 3000Medium-WeakC-H StretchAromatic C-H
~ 1650StrongC=N StretchOxazole Ring
1620 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)
1600, 1480Medium-WeakC=C StretchAromatic Ring
1280 - 1240StrongC-N StretchAromatic Amine
~ 1050StrongC-O-C StretchOxazole Ring
850 - 750StrongC-H Bend (out-of-plane)Aromatic Ring Substitution
650 - 550MediumC-Br StretchAryl Bromide

Note: Based on characteristic group frequencies.[13][14]

Summary and Conclusion

The combination of HPLC, MS, NMR, and FTIR provides a comprehensive analytical toolkit for the characterization of this compound. HPLC confirms the purity, mass spectrometry verifies the molecular weight and elemental formula, NMR spectroscopy provides definitive structural elucidation, and FTIR confirms the presence of key functional groups. The protocols and data presented in this application note serve as a robust guide for researchers in quality control and drug development to ensure the integrity of their chemical entities.

References

purification of 5-Bromobenzo[d]oxazol-2-amine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 5-Bromobenzo[d]oxazol-2-amine by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active benzoxazoles.[1][2] The purity of such compounds is critical for accurate biological screening and subsequent development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound based on established methods for structurally similar aromatic amines and substituted benzoxazoles.[1][3][4] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.

Materials and Methods

Materials
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Activated Carbon (Optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers)

  • Heating source (hot plate with stirring capability)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and weighing balance

Solvent Selection

Ethanol is recommended as a primary solvent for the recrystallization of this compound, as it has been shown to be effective for purifying analogous 2-amino-benzoxazole derivatives.[1][3][4] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. Should ethanol prove suboptimal, alternative solvents or solvent systems such as ethyl acetate/hexane mixtures may be explored.[1][5]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the initial purity of the crude material.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves.[3] Avoid adding excessive solvent; the goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If insoluble impurities or activated carbon are present, perform a hot filtration.

    • Preheat a funnel and a receiving flask to prevent premature crystallization.[3]

    • Quickly filter the hot solution through a fluted filter paper into the clean, pre-warmed receiving flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation and Washing:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[3]

  • Drying:

    • Dry the purified crystals under vacuum to remove any remaining solvent.

    • Once dry, weigh the crystals to determine the percent recovery and assess purity using appropriate analytical techniques (e.g., melting point, NMR, HPLC).

Data Presentation

The following table summarizes illustrative quantitative data for a typical recrystallization of this compound. Actual values may vary depending on the scale of the experiment and the purity of the crude material.

ParameterValueNotes
Initial Mass of Crude Material5.00 g---
Purity of Crude Material (HPLC)90%Illustrative value
Volume of Ethanol Used~75 mLDissolved near boiling point
Cooling Time (Room Temp.)1 hourSlow cooling is essential
Chilling Time (Ice Bath)30 minutesTo maximize crystal yield[3]
Mass of Purified Product4.05 g---
Purity of Final Product (HPLC)>99%Illustrative value
Percent Recovery90%(Mass of pure in final / Mass of pure in initial) * 100
Melting PointVariesTo be determined experimentally

Visualizations

Below is a diagram illustrating the experimental workflow for the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filtration Optional: Hot Filtration dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no solid impurities hot_filtration->cool If impurities present chill Chill in Ice Bath cool->chill filter Vacuum Filtration chill->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals Under Vacuum wash->dry end Purified Product dry->end

Caption: A flowchart of the recrystallization process.

References

Application Note: A Scalable Synthesis Protocol for 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromobenzo[d]oxazol-2-amine is a heterocyclic compound that serves as a crucial building block and structural scaffold in medicinal chemistry and drug discovery.[1] Its benzoxazole core is a privileged structure found in numerous pharmacologically active molecules. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the 2-amino group allows for the construction of diverse derivatives. This document provides a detailed, scalable protocol for the synthesis of this compound, designed for laboratory and pilot-plant scale production.

Synthesis Pathway

The most direct and scalable synthesis of this compound involves the cyclization of 2-amino-4-bromophenol with cyanogen bromide. This one-step reaction is efficient and proceeds by the intramolecular attack of the hydroxyl group onto the cyano group, which has been activated by the phenolic amine, followed by tautomerization to form the stable 2-aminobenzoxazole ring system.

Overall Reaction:

Reaction Scheme

Figure 1. Synthesis of this compound from 2-amino-4-bromophenol.

Data Presentation

The following table summarizes the key reactants, their properties, and the typical reaction parameters for a representative lab-scale synthesis.

Compound Role Molecular Formula MW ( g/mol ) Amount (g) Moles (mol) Molar Eq.
2-Amino-4-bromophenolStarting MaterialC₆H₆BrNO188.0210.00.0531.0
Cyanogen BromideReagentCBrN105.925.950.0561.05
MethanolSolventCH₄O32.04200 mL--
Product
This compoundProductC₇H₅BrN₂O213.03~10.1 (89%)~0.047-

Detailed Experimental Protocol

1. Materials and Equipment:

  • 2-Amino-4-bromophenol (98% purity)

  • Cyanogen Bromide (CNBr, ≥97% purity)

  • Methanol (ACS grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel/powder funnel under a nitrogen atmosphere.

  • Ice-water bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Safety Precautions:

  • Critical: Cyanogen bromide is highly toxic and volatile. Handle it only in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. Have a quenching solution (e.g., sodium hypochlorite/sodium hydroxide) readily available.

  • Perform all operations under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from affecting the reaction.

2. Reaction Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar. Equip it with a thermometer and ensure the system is under a gentle flow of nitrogen.

  • Dissolution: To the flask, add 2-amino-4-bromophenol (10.0 g, 0.053 mol). Add methanol (200 mL) and stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.

  • Cooling: Cool the resulting solution to 0-5°C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature between 0-5°C, add solid cyanogen bromide (5.95 g, 0.056 mol) portion-wise over 15-20 minutes.[2] A slight exotherm may be observed; control the addition rate to keep the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour. Subsequently, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane) until the starting 2-amino-4-bromophenol spot has been consumed.

3. Work-up and Purification:

  • Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing 400 mL of cold deionized water with stirring. A precipitate should form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the solution to a pH of 7-8. This step helps to precipitate any remaining product and neutralize hydrobromic acid formed during the reaction.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts and residual methanol.

  • Drying: Dry the product under vacuum at 50°C for 12 hours or until a constant weight is achieved. The crude product is typically obtained as an off-white to light brown solid.

  • Recrystallization (Optional): For higher purity (>98%), the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

4. Characterization:

  • Purity: Typically >95% after precipitation and washing; >98% after recrystallization.[3][4]

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the aromatic protons and the amine protons. The spectrum would be similar to related structures.[5]

  • ¹³C NMR (101 MHz, DMSO-d₆): Expected peaks for the seven distinct carbon atoms in the molecule.[5]

  • Mass Spectrometry (HRMS): m/z calculated for C₇H₅BrN₂O [M+H]⁺: 212.9718; found should be consistent with this value.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the relationship between the key components.

Synthesis_Workflow Start Starting Material (2-Amino-4-bromophenol) Reagent Reagent Addition (Cyanogen Bromide in Methanol at 0-5°C) Start->Reagent Reaction Reaction (Stir at RT for 4-6h) Reagent->Reaction Workup Work-up (Precipitation in Water & Neutralization) Reaction->Workup Isolation Isolation (Filtration & Washing) Workup->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Product Final Product (this compound) Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship A 2-Amino-4-bromophenol P This compound A->P  Cyclization Reaction B Cyanogen Bromide B->P  Cyclization Reaction C Methanol (Solvent) C->P  Cyclization Reaction

Caption: Logical relationship between reactants and the final product.

References

Application Notes and Protocols for the Reaction of 5-Bromobenzo[d]oxazol-2-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the reaction of 5-Bromobenzo[d]oxazol-2-amine with various electrophiles. This foundational molecule serves as a versatile scaffold in medicinal chemistry and drug development due to its privileged structure. The functionalization of the exocyclic amino group allows for the synthesis of a diverse library of derivatives with potential biological activities.

Introduction

This compound is a key building block in the synthesis of novel compounds with a range of therapeutic applications. The 2-aminobenzoxazole core is found in molecules exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom at the 5-position provides a useful handle for further synthetic transformations, such as cross-coupling reactions, enabling extensive exploration of the chemical space around this scaffold.

This document outlines protocols for two primary classes of reactions involving the nucleophilic 2-amino group: N-acylation and N-alkylation. These reactions are fundamental for generating libraries of compounds for screening and lead optimization in drug discovery programs.

Data Presentation

The following tables summarize quantitative data for representative N-acylation and N-alkylation reactions of this compound and structurally related 2-aminobenzoxazoles.

Table 1: N-Acylation of 2-Aminobenzoxazole Derivatives

Product NameElectrophileSolvent/BaseYield (%)M.p. (°C)Reference
N-(Benzo[d]oxazol-2-yl)-3-(naphthalen-2-yl)propanamide3-(Naphthalen-2-yl)propanoyl chlorideDichloromethane / Triethylamine5049-51[1]
N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamideAcetic anhydrideAcetic anhydride->300[2]
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide3-(4-Methoxyphenyl)propanoyl chlorideDichloromethane / Triethylamine--[3]

Note: Data for directly substituted this compound is limited in readily available literature; therefore, data for analogous compounds is provided for reference.

Table 2: N-Alkylation of 2-Aminobenzoxazole and Related Derivatives

Product NameElectrophileSolvent/BaseYield (%)M.p. (°C)Reference
N-methylbenzo[d]oxazol-2-amineMethyl iodide---[4]
N-(3-Phenylpropyl)benzo[d]thiazol-2-amine1-Bromo-3-phenylpropane-9099-102[1]
N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamideBenzyl bromideAcetone / K₂CO₃74104-106[5]

Note: Specific yield and melting point data for the N-alkylation of this compound were not available in the searched literature. The provided data is for structurally related compounds to indicate general reaction efficiency.

Experimental Protocols

The following are detailed protocols for the N-acylation and N-alkylation of this compound. These protocols are based on established methods for similar substrates and can be optimized as needed.

Protocol 1: N-Acylation with Acyl Chlorides

This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: N-Alkylation with Alkyl Halides

This protocol outlines a method for the N-alkylation of this compound using an alkyl halide. To control the degree of alkylation, the reaction conditions may need to be carefully optimized.

Materials:

  • This compound

  • Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.0 - 1.2 equivalents)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 equivalents)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen/argon inlet

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux as needed for 2-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the inorganic salts and evaporate the solvent.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Triethylamine in DCM B Cool to 0°C A->B C Add Acyl Chloride dropwise B->C D Stir at Room Temperature (4-12h) C->D E Quench with Water D->E F Extract with DCM E->F G Wash with NaHCO₃ and Brine F->G H Dry, Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: General workflow for the N-acylation of this compound.

Logical Relationship of Reactants and Products

Reactants_Products cluster_reactants Starting Materials Reactant This compound Product N-Substituted Product Reactant->Product Nucleophilic Attack Electrophile Electrophile (E+) (e.g., R-COCl, R-X) Electrophile->Product

Caption: Reactant to product relationship in electrophilic reactions.

References

The Versatile Role of 5-Bromobenzo[d]oxazol-2-amine in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromobenzo[d]oxazol-2-amine is a key building block in the design and synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Its unique structural features, including the reactive bromine atom and the nucleophilic amino group on the privileged benzoxazole scaffold, allow for versatile functionalization. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, with a focus on palladium-catalyzed cross-coupling reactions and the construction of other key heterocyclic rings. The resulting compounds are of particular interest as potential inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

I. Synthesis of Substituted Benzoxazoles

The benzoxazole core can be further elaborated at the 5-position, leveraging the reactivity of the bromo substituent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose.

A. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-benzo[d]oxazol-2-amines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 5-position of the benzoxazole ring and various aryl or heteroaryl groups.

Experimental Protocol: Synthesis of 5-Phenylbenzo[d]oxazol-2-amine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a mixture of 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-phenylbenzo[d]oxazol-2-amine.

Quantitative Data Summary for Suzuki-Miyaura Coupling (Representative Examples):

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901485
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O1001282
33-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O1101675
B. Buchwald-Hartwig Amination for the Synthesis of 5-(N-substituted)aminobenzo[d]oxazol-2-amines

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of a variety of primary and secondary amines at the 5-position.

Experimental Protocol: Synthesis of 5-(Morpholin-4-yl)benzo[d]oxazol-2-amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(morpholin-4-yl)benzo[d]oxazol-2-amine.

Quantitative Data Summary for Buchwald-Hartwig Amination (Representative Examples):

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101878
2PiperidinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002472
3AnilinePd₂(dba)₃ / RuPhosK₃PO₄Toluene1102065

II. Synthesis of Fused and Other Heterocyclic Systems

This compound can also serve as a precursor for the synthesis of other heterocyclic rings, such as pyrazoles, triazoles, and thiazoles, through multi-step reaction sequences.

A. Synthesis of 5-(1H-Pyrazol-1-yl)benzo[d]oxazol-2-amine

A potential synthetic route involves an initial N-arylation of pyrazole with an activated derivative of this compound.

Proposed Experimental Protocol:

  • Acetylation of the amino group: React this compound with acetic anhydride to protect the amino group.

  • Ullmann Condensation: To a mixture of the resulting N-(5-bromobenzo[d]oxazol-2-yl)acetamide, pyrazole, potassium carbonate, and a catalytic amount of copper(I) iodide in DMF, heat the reaction at 120-140 °C.

  • Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to yield the final product.

B. Synthesis of 5-(1H-1,2,3-Triazol-1-yl)benzo[d]oxazol-2-amine

This can be achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Proposed Experimental Protocol:

  • Azide Formation: Convert this compound to the corresponding 5-azidobenzo[d]oxazol-2-amine using sodium azide in the presence of a copper(I) catalyst and a suitable ligand.

  • Cycloaddition: React the 5-azidobenzo[d]oxazol-2-amine with a terminal alkyne (e.g., phenylacetylene) in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) to form the 1,4-disubstituted triazole.

III. Application in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

Many benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis. The functionalization of the 5-position of the 2-aminobenzoxazole scaffold allows for the exploration of structure-activity relationships (SAR) to optimize inhibitory activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.

Experimental Workflows

Suzuki_Coupling_Workflow start Start reactants Combine: - this compound - Arylboronic acid - Base (K2CO3) start->reactants catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 reactants->catalyst solvent Add Solvent: - Dioxane/H2O catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to 90°C (12-16h) inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product 5-Aryl-benzo[d]oxazol-2-amine purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow start Start reactants Combine in Schlenk Tube: - this compound - Amine - Base (NaOtBu) start->reactants catalyst Add Catalyst System: - Pd2(dba)3 - Xantphos reactants->catalyst solvent Add Anhydrous Toluene catalyst->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to 110°C inert->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup & Filtration monitor->workup Reaction Complete purify Column Chromatography workup->purify product 5-(N-substituted)aminobenzo[d]oxazol-2-amine purify->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in these application notes provide robust starting points for the synthesis of novel 5-substituted-2-aminobenzoxazoles and other related heterocyclic systems. The ability to readily functionalize this scaffold opens up numerous possibilities for the development of new therapeutic agents, particularly in the area of oncology through the inhibition of key signaling pathways like VEGFR-2. Further exploration of the synthetic utility of this building block is warranted and is expected to lead to the discovery of new bioactive molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Bromobenzo[d]oxazol-2-amine.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound from 2-amino-4-bromophenol has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?

Answer: Low or no yield in this synthesis can be attributed to several factors, primarily related to the starting materials, reaction conditions, and the cyclization process.

  • Poor Quality of Starting Material: The purity of the starting material, 2-amino-4-bromophenol, is crucial. Impurities from its synthesis can interfere with the cyclization reaction.

    • Solution: Ensure the purity of 2-amino-4-bromophenol using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography before use.

  • Inefficient Cyclization: The formation of the benzoxazole ring is a critical step. Incomplete cyclization can be a major reason for low yields. This can be due to:

    • Insufficiently reactive cyanating agent: While highly toxic, cyanogen bromide (BrCN) is a common reagent for this type of cyclization.[1][2] If using a less reactive cyanating agent, the reaction may not proceed to completion.

    • Suboptimal reaction temperature: The reaction may require specific temperature control to proceed efficiently.

    • Incorrect pH: The pH of the reaction medium can significantly influence the rate and success of the cyclization.

    • Solution:

      • Consider using a more effective and safer cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[1]

      • Optimize the reaction temperature. Start with room temperature and gradually increase if no reaction is observed, monitoring by TLC.

      • Adjust the pH of the reaction mixture. The presence of a base may be required to facilitate the reaction.

  • Product Degradation: Halogenated benzoxazoles can be sensitive to harsh reaction conditions. Prolonged reaction times or exposure to high temperatures or strong acids/bases can lead to decomposition of the desired product.[3]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly. Use milder reaction conditions where possible.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and additional peaks in NMR/MS analysis. What are the likely side products and how can I minimize their formation?

Answer: The presence of impurities is a common challenge and can often be attributed to side reactions or unreacted starting materials.

  • Unreacted 2-amino-4-bromophenol: If the reaction has not gone to completion, the starting material will contaminate the final product.

    • Solution: Increase the reaction time or temperature, or consider a more efficient cyanating agent. Ensure proper stoichiometry of the reactants.

  • Formation of Isomeric Byproducts: Although the starting material is 2-amino-4-bromophenol, the possibility of forming isomeric benzoxazole products is low if the starting material is pure. However, impurities in the starting material, such as other brominated aminophenols, could lead to isomeric byproducts.

    • Solution: As mentioned previously, ensure the purity of the starting 2-amino-4-bromophenol.

  • Hydrolysis of the Product: The 2-amino group on the benzoxazole ring can be susceptible to hydrolysis under certain work-up or purification conditions, potentially leading to the formation of 5-bromobenzoxazol-2(3H)-one.

    • Solution: Use neutral or slightly basic conditions during work-up and purification. Avoid prolonged exposure to strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and plausible synthetic route is the cyclization of 2-amino-4-bromophenol with a cyanating agent.[1] A frequently used but highly toxic reagent for this transformation is cyanogen bromide.[1][2] Safer alternatives are being explored in modern synthetic chemistry.[1]

Q2: What cyanating agents can be used for this synthesis?

A2: While cyanogen bromide is a classic choice, its high toxicity is a significant drawback.[1][2] A safer and effective alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), often used in conjunction with a Lewis acid like BF₃·Et₂O to promote the cyclization.[1]

Q3: What purification techniques are most effective for this compound?

A3: The crude product can typically be purified by either recrystallization or column chromatography.

  • Recrystallization: Suitable solvents for recrystallization include ethanol or ethyl acetate.[4] This method is effective for removing impurities with different solubility profiles.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from side products and unreacted starting materials. A common eluent system would be a mixture of hexane and ethyl acetate.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Experimental Protocols

Synthesis of this compound from 2-amino-4-bromophenol

This is a generalized protocol based on the synthesis of similar 2-aminobenzoxazoles and should be optimized for specific laboratory conditions.

Materials:

  • 2-amino-4-bromophenol

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Lewis acid (e.g., BF₃·Et₂O, if using NCTS)

  • Anhydrous solvent (e.g., methanol, 1,4-dioxane, or THF)[1][5]

  • Base (optional, e.g., triethylamine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-4-bromophenol in the chosen anhydrous solvent.

  • If using NCTS, add the Lewis acid to the mixture.

  • Slowly add the cyanating agent (cyanogen bromide or NCTS) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating may be required.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-amino-4-bromophenolC₆H₆BrNO188.02Starting Material
Cyanogen bromideCBrN105.92Reagent
This compoundC₇H₅BrN₂O213.03Product

Table 2: Typical Reaction Parameters (Illustrative)

ParameterConditionRationale
SolventMethanol or 1,4-DioxaneTo dissolve reactants.
TemperatureRoom Temperature to RefluxTo control reaction rate.
Reaction Time2 - 24 hoursTo allow for complete conversion.
Work-upAqueous wash and extractionTo isolate the crude product.
PurificationRecrystallization or Column ChromatographyTo obtain the pure product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product 2-amino-4-bromophenol 2-amino-4-bromophenol Reaction_Vessel Reaction in Anhydrous Solvent 2-amino-4-bromophenol->Reaction_Vessel Cyanating_Agent Cyanating Agent (e.g., BrCN or NCTS) Cyanating_Agent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Starting_Material Poor Starting Material Purity Problem->Starting_Material Incomplete_Reaction Incomplete Cyclization Problem->Incomplete_Reaction Degradation Product Degradation Problem->Degradation Side_Reactions Side Reactions/ Byproducts Problem->Side_Reactions Purify_Start Purify Starting Material Starting_Material->Purify_Start Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagent) Incomplete_Reaction->Optimize_Conditions Milder_Conditions Use Milder Conditions Degradation->Milder_Conditions Side_Reactions->Optimize_Conditions Purification_Method Optimize Purification (Recrystallization, Chromatography) Side_Reactions->Purification_Method

Caption: Troubleshooting logic for synthesis of this compound.

References

optimizing reaction conditions for the synthesis of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-Bromobenzo[d]oxazol-2-amine, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have proceeded to completion.Extend the reaction time and continue to monitor its progress using Thin Layer Chromatography (TLC).
Impure starting materials: Impurities in the 2-amino-4-bromophenol or cyanogen bromide can inhibit the reaction.Verify the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
Suboptimal reaction temperature: The reaction may be sensitive to temperature fluctuations.Ensure the reaction is maintained at a consistent room temperature. If the reaction is slow, a slight, controlled increase in temperature could be tested.
Presence of Multiple Spots on TLC Unreacted starting materials: Indicates an incomplete reaction.As with low yield, extend the reaction time and monitor by TLC.
Formation of side products: Undesired side reactions may be occurring.Review the reaction conditions. Ensure accurate stoichiometry of reactants. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related byproducts.
Difficulty in Product Purification Inappropriate solvent system for chromatography: The chosen solvent system may not be providing adequate separation.Systematically test different solvent systems for column chromatography using TLC to find the optimal mobile phase for separation.
Product insolubility or high solubility: The product may be difficult to handle during workup and purification.For recrystallization, carefully select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most direct synthesis involves the cyclization of 2-amino-4-bromophenol with cyanogen bromide. The reaction is typically carried out in a polar solvent like methanol at room temperature.

Q2: What are the key safety precautions to take during this synthesis?

A2: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the proper quenching and disposal procedures for any residual cyanogen bromide.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined to distinguish between the starting material (2-amino-4-bromophenol) and the product (this compound).

Q4: What are some common side products in the synthesis of 2-aminobenzoxazoles?

A4: Potential side products can arise from incomplete cyclization or side reactions of the starting materials. In some cases, dimerization or polymerization of starting materials or intermediates can occur under certain conditions.

Experimental Protocol

A detailed methodology for the synthesis of this compound is provided below.

Reaction Scheme:

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalent
2-amino-4-bromophenol188.02(Specify mass)1.0
Cyanogen bromide105.92(Specify mass)1.0 - 1.2
Methanol32.04(Specify volume)-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-bromophenol in methanol at room temperature.

  • Slowly add solid cyanogen bromide to the stirred solution. Caution: Handle cyanogen bromide in a fume hood with appropriate safety measures.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - 2-amino-4-bromophenol - Cyanogen Bromide - Methanol dissolve Dissolve 2-amino-4-bromophenol in Methanol prep_reagents->dissolve add_cnbr Add Cyanogen Bromide dissolve->add_cnbr stir Stir at Room Temperature add_cnbr->stir monitor Monitor by TLC stir->monitor concentrate Concentrate Mixture monitor->concentrate Reaction Complete purify Purify Product (Chromatography/Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield check_reaction Check TLC for Starting Material start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Present no_sm Starting Material Consumed check_reaction->no_sm Absent extend_time Action: Extend Reaction Time incomplete_reaction->extend_time check_purity Verify Starting Material Purity no_sm->check_purity impure Impurities Found check_purity->impure Yes pure Materials are Pure check_purity->pure No purify_sm Action: Purify Starting Materials impure->purify_sm optimize_conditions Consider Optimizing Conditions (Temperature, Solvent) pure->optimize_conditions

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Technical Support Center: Purification of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Bromobenzo[d]oxazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Low recovery of the purified product is a common issue in recrystallization. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incorrect Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1]
Excessive Solvent Volume Using too much solvent will leave a significant amount of the product in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If excess solvent has been used, carefully evaporate some of it and allow the solution to cool again.[1]
Premature Crystallization The compound crystallizes too quickly, especially during hot filtration, leading to product loss. Preheat the filtration apparatus (funnel and receiving flask).[1] Use a small amount of hot solvent to wash the filter paper and dissolve any crystals that have formed.[1]
Cooling Rate is Too Fast Rapid cooling can result in the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1]
Issue 2: Impure Product After Column Chromatography

Column chromatography is a powerful purification technique, but several factors can lead to an impure final product.

Potential CauseRecommended Solution
Inappropriate Solvent System The chosen eluent may not provide adequate separation between the desired compound and impurities. Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[1]
Column Overloading Applying too much crude product to the column can lead to poor separation. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.[1]
Improper Column Packing Air bubbles or channels in the silica gel bed will result in an uneven flow of the eluent and poor separation. Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air pockets.[1]
Co-eluting Impurities An impurity may have a similar polarity to the target compound, making separation by standard chromatography difficult. Try a different stationary phase (e.g., alumina) or a different solvent system.[1] Consider an alternative purification technique, such as preparative HPLC.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-amino-4-bromophenol, byproducts from incomplete cyclization, and potentially over-brominated species (di- or tri-brominated benzoxazoles) if harsh brominating conditions are used in related synthetic steps.[2][3]

Q2: What is a suitable solvent for recrystallizing this compound?

A2: While specific data for this compound is limited, ethanol is a common solvent for recrystallizing similar 2-aminooxazole compounds.[1][4] A binary solvent system, such as dissolving in a "good" solvent like hot ethanol and then adding a "poor" solvent like water until turbidity persists before reheating to dissolve and cooling slowly, may also be effective if the compound is too soluble in a single solvent.[1]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction and analyzing the collected fractions to identify those containing the pure product.[1][5] For a more detailed analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used to estimate purity.[3]

Q4: My compound appears to be degrading during purification. What can I do?

A4: Halogenated benzoxazoles can be sensitive to harsh conditions.[2] Avoid prolonged exposure to high temperatures and strong acids or bases. If degradation is suspected, consider using milder purification conditions, such as performing chromatography at room temperature and using a less acidic or basic solvent system. The stability of similar compounds can be affected by pH, light, and oxidizing agents, so it is advisable to store the compound in a cool, dark place and to degas solvents.[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.[1]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.[1]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[1]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A mixture of hexane and ethyl acetate is a common choice.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a chromatography column, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, silica-adsorbed sample to the top of the column.[1]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.[1]

  • Fraction Collection: Collect fractions in test tubes or vials.[1]

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

PurificationWorkflow General Purification Workflow for this compound Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Impure_Product Impure Product Purity_Check->Impure_Product Purity Not OK Impure_Product->Column_Chromatography Repurify

Caption: General purification workflow for this compound.

TroubleshootingLogic Troubleshooting Logic for Purification Challenges cluster_yield Low Yield Solutions cluster_purity Impurity Solutions Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Solvent Check Solvent Choice & Volume Low_Yield->Check_Solvent Yes Optimize_Eluent Optimize Eluent via TLC Impure_Product->Optimize_Eluent Yes Optimize_Cooling Optimize Cooling Rate Check_Solvent->Optimize_Cooling Preheat_Apparatus Preheat Filtration Apparatus Optimize_Cooling->Preheat_Apparatus Check_Loading Check Column Loading Optimize_Eluent->Check_Loading Repack_Column Repack Column Check_Loading->Repack_Column Change_Method Change Stationary Phase or Method (HPLC) Repack_Column->Change_Method

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Synthesis of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during the synthesis of 5-Bromobenzo[d]oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary reactants?

A1: The most frequently employed synthetic route is the cyclization of 2-amino-4-bromophenol with a cyanating agent.[1][2][3] The most common and traditional cyanating agent used for this transformation is cyanogen bromide (CNBr).[2][3]

Q2: What are the expected major byproducts in the synthesis of this compound using the cyanogen bromide method?

A2: Potential byproducts can arise from several sources including incomplete reactions, side reactions, and impurities in the starting materials. The most common byproducts include unreacted 2-amino-4-bromophenol, the intermediate N-(5-bromo-2-hydroxyphenyl)cyanamide from incomplete cyclization, and potentially isomeric products if the starting aminophenol is not pure.[4] Under harsh work-up conditions, hydrolysis of the 2-amino group can also lead to the formation of 5-bromobenzo[d]oxazol-2(3H)-one.[4]

Q3: Are there less hazardous alternatives to cyanogen bromide for this synthesis?

A3: Yes, due to the high toxicity of cyanogen bromide, several alternative and less hazardous electrophilic cyanating agents have been developed.[2][3] One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in the presence of a Lewis acid like BF₃·Et₂O to achieve the desired cyclization.[2][3][5]

Q4: How can I purify the crude this compound product?

A4: Purification of the final product can typically be achieved through recrystallization or column chromatography. For recrystallization, a common solvent system would be ethanol or a binary solvent system.[6] For column chromatography, a silica gel stationary phase with an eluent system such as a hexane/ethyl acetate gradient is often effective.[6] The choice of method will depend on the nature and quantity of the impurities present.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps
Poor Quality Starting Material Verify the purity of the 2-amino-4-bromophenol using techniques like NMR or melting point analysis. Impurities, such as regioisomers, can lead to the formation of undesired products.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the cyanating agent was added in the correct stoichiometric amount.
Suboptimal Reaction Conditions The reaction conditions, such as temperature and solvent, are critical. For the cyanogen bromide route, the reaction is often performed in a polar solvent like methanol at room temperature.[7][8] Ensure the conditions are appropriate for the chosen reagents.
Product Degradation The benzoxazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[4] Ensure the work-up procedure is performed under mild conditions.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurity Identification Method Mitigation Strategy
Unreacted 2-amino-4-bromophenol TLC, NMR (presence of aromatic signals corresponding to the starting material).Ensure complete reaction by optimizing reaction time and stoichiometry. Purify the final product using column chromatography.
N-(5-bromo-2-hydroxyphenyl)cyanamide (Intermediate) Mass Spectrometry (peak corresponding to the intermediate), NMR.Increase reaction time or temperature to promote the final ring-closing step.
Isomeric Byproducts (e.g., 7-Bromobenzo[d]oxazol-2-amine) NMR (different aromatic splitting pattern), LC-MS (same mass, different retention time).Use highly pure 2-amino-4-bromophenol as the starting material. Isomers can be difficult to separate, requiring careful column chromatography or recrystallization.
5-Bromobenzo[d]oxazol-2(3H)-one IR (presence of a carbonyl stretch), Mass Spectrometry (molecular weight of 214.0 g/mol ), NMR.Avoid harsh acidic or basic conditions during work-up and purification.[4]

Experimental Protocols

Synthesis of this compound using Cyanogen Bromide

  • Disclaimer: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-bromophenol (1.0 eq) in methanol.

  • Reagent Addition: While stirring at room temperature, carefully add solid cyanogen bromide (1.0-1.2 eq) to the solution in portions.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[6]

Visualizations

Synthesis_Pathway Synthesis of this compound A 2-amino-4-bromophenol C This compound A->C Cyclization B Cyanogen Bromide (CNBr) B->C

Caption: Primary synthetic route to this compound.

Byproduct_Formation Potential Byproduct Formation Pathways cluster_main Main Reaction cluster_side Side Reactions / Impurities A 2-amino-4-bromophenol Intermediate N-(5-bromo-2-hydroxyphenyl)cyanamide A->Intermediate + CNBr Product This compound Intermediate->Product Cyclization Hydrolysis_Product 5-Bromobenzo[d]oxazol-2(3H)-one Intermediate->Hydrolysis_Product Hydrolysis Product->Hydrolysis_Product Hydrolysis Impurity Isomeric Aminophenol Isomeric_Product Isomeric Byproduct Impurity->Isomeric_Product Reaction with CNBr

Caption: Common side reactions and impurity sources.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Synthesis Issue Observed Issue_Type Low Yield or Impure Product? Start->Issue_Type Check_SM Verify Starting Material Purity Issue_Type->Check_SM Yes Optimize_Conditions Optimize Reaction Time/ Temperature Check_SM->Optimize_Conditions Check_Workup Assess Work-up Conditions (pH, Temp) Optimize_Conditions->Check_Workup Purification Refine Purification Strategy (Recrystallization vs. Chromatography) Check_Workup->Purification End Problem Resolved Purification->End

Caption: A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Synthesis of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromobenzo[d]oxazol-2-amine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering targeted solutions to improve yield and purity.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes?

  • Answer: A low or non-existent yield can stem from several factors related to the starting materials, reaction conditions, and the stability of the product.

    • Poor Quality of Starting Material: The primary precursor, 2-amino-4-bromophenol, may contain impurities that can interfere with the cyclization reaction. It is crucial to use a high-purity starting material.

    • Incomplete Cyclization: The formation of the benzoxazole ring is a critical step. This can be hampered by:

      • Sub-optimal temperature: The reaction may require specific temperature control to proceed efficiently.

      • Incorrect reaction time: The reaction may not have been allowed to proceed to completion.

      • Inefficient cyanating agent: The quality and reactivity of the cyanogen bromide are critical.

    • Product Degradation: The product, this compound, might be sensitive to the reaction or work-up conditions, leading to decomposition.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product shows multiple spots on TLC and additional peaks in NMR analysis. What are the likely impurities?

  • Answer: The presence of impurities is a common issue and can often be attributed to side reactions or unreacted starting materials.

    • Unreacted 2-amino-4-bromophenol: If the cyclization is incomplete, you will have the starting material contaminating your product.

    • Formation of Isomers: Depending on the purity of the starting 2-amino-4-bromophenol, isomeric impurities could be present.

    • Side Reactions with Cyanogen Bromide: Cyanogen bromide is a reactive reagent and can participate in side reactions if the conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the cyclization of 2-amino-4-bromophenol with a cyanating agent, typically cyanogen bromide (BrCN), in a suitable solvent like methanol.[1]

Q2: How can I improve the purity of my starting material, 2-amino-4-bromophenol?

A2: Recrystallization from a suitable solvent system is a common and effective method for purifying 2-amino-4-bromophenol. The choice of solvent will depend on the impurities present.

Q3: What are the key reaction parameters to control for a high yield?

A3: The key parameters to optimize are reaction temperature, reaction time, and the stoichiometry of the reactants. A systematic optimization of these parameters is recommended to achieve the best results.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material (2-amino-4-bromophenol) and the formation of the product.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. This should be considered a starting point, and optimization may be necessary.

Synthesis of this compound from 2-amino-4-bromophenol

  • Materials:

    • 2-amino-4-bromophenol

    • Cyanogen bromide (BrCN)

    • Methanol

  • Procedure:

    • Dissolve 2-amino-4-bromophenol in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of cyanogen bromide in methanol to the cooled solution of 2-amino-4-bromophenol.

    • Stir the reaction mixture at room temperature for the recommended time (monitor by TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key reaction parameters that can be optimized to improve the yield of this compound.

ParameterRange to InvestigateExpected Impact on Yield
Temperature 0 °C to refluxCan significantly affect reaction rate and selectivity.
Reaction Time 2 to 24 hoursInsufficient time leads to incomplete reaction; excessive time may lead to degradation.
Molar Ratio (BrCN:Aminophenol) 1:1 to 1.5:1A slight excess of cyanogen bromide may improve conversion.
Solvent Methanol, Ethanol, AcetonitrileThe choice of solvent can influence the solubility of reactants and the reaction rate.

Mandatory Visualizations

Synthesis_Pathway 2-amino-4-bromophenol 2-amino-4-bromophenol Intermediate Putative Intermediate 2-amino-4-bromophenol->Intermediate Nucleophilic attack Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Intermediate This compound This compound Intermediate->this compound Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of 2-amino-4-bromophenol start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impurities Found check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions Purity OK purify_sm->check_conditions optimize Systematically Optimize Reaction Parameters check_conditions->optimize check_workup Analyze Work-up and Purification optimize->check_workup modify_workup Modify Purification (Recrystallization, Chromatography) check_workup->modify_workup Issues Identified success Improved Yield and Purity check_workup->success Procedure OK modify_workup->success

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate Purity Purity Temperature->Purity can cause degradation Time Time Time->Yield affects completion Time->Purity can increase side products Stoichiometry Stoichiometry Stoichiometry->Yield affects conversion Stoichiometry->Purity excess can be an impurity

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes?

Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities present in the 2-aminophenol or the corresponding carboxylic acid or aldehyde can interfere with the reaction.[1][2]

  • Suboptimal Reaction Conditions: The reaction temperature, time, solvent, and catalyst are all critical parameters that can significantly impact the yield.[1][3][4]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1]

  • Formation of Side Products: Competing side reactions can consume the starting materials, thereby reducing the yield of the desired benzoxazole product.[1]

  • Product Degradation: The newly synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]

  • Inefficient Purification: Significant loss of the product can occur during purification steps.[1]

Q2: How can I assess the purity of my starting materials?

Using high-purity starting materials is essential for a successful reaction. You can assess the purity of your 2-aminophenol and carboxylic acid or aldehyde using the following methods:

  • Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected value can indicate the presence of impurities.[1]

  • Spectroscopic Analysis: Techniques such as 1H NMR and 13C NMR are useful for identifying impurities.[1]

  • Chromatography: TLC or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the presence of multiple components.[1]

Q3: My TLC analysis shows multiple spots, including unreacted starting materials. What should I do?

The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]

  • Increase the Reaction Temperature: A higher temperature may be required to overcome the activation energy barrier. However, be cautious as excessively high temperatures can lead to degradation.[2][3]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may need activation or are sensitive to air and moisture.[1] Increasing the catalyst loading can sometimes improve the conversion rate.[1][3]

  • Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct.[2][4]

Q4: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

The formation of side products is a common reason for low yields. The nature of these side products can depend on the specific synthetic route.[1]

  • Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not cyclize efficiently.[3]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1][2]

To minimize the formation of side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[1]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2]

Q5: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

Purification can be a major source of product loss. Here are some tips for the efficient purification of benzoxazoles:

  • Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for achieving good separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[3]

  • Washing: Simple washing of the crude reaction mixture with water or a cold solvent can help remove water-soluble impurities and unreacted starting materials.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in benzoxazole synthesis.

Troubleshooting_Low_Yield start Low Yield in Benzoxazole Synthesis check_purity Check Purity of Starting Materials (2-aminophenol, acid/aldehyde) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials (Recrystallization, Distillation) purity_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) purity_ok->check_conditions Yes purify_sm->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Screen Solvents, Catalysts, Temps) conditions_ok->optimize_conditions No monitor_reaction Monitor Reaction Progress (TLC, GC) conditions_ok->monitor_reaction Yes optimize_conditions->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete extend_time Extend Reaction Time or Increase Temperature reaction_complete->extend_time No check_side_products Analyze for Side Products (NMR, MS) reaction_complete->check_side_products Yes extend_time->monitor_reaction side_products_present Side Products Present? check_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Reactions (e.g., Inert Atm.) side_products_present->modify_conditions Yes check_workup Evaluate Work-up & Purification side_products_present->check_workup No modify_conditions->monitor_reaction workup_ok Purification Efficient? check_workup->workup_ok optimize_purification Optimize Purification Method (Chromatography, Recrystallization) workup_ok->optimize_purification No success Improved Yield workup_ok->success Yes optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.

Reaction Pathway and Potential Side Reactions

This diagram illustrates a simplified reaction pathway for the formation of benzoxazole from 2-aminophenol and an aldehyde, highlighting potential side reactions.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base + Aldehyde - H2O polymer Polymerization aminophenol->polymer Self-condensation aldehyde Aldehyde aldehyde->polymer benzoxazole Benzoxazole Product schiff_base->benzoxazole Cyclization (Oxidation) stable_schiff Stable Schiff Base (No Cyclization) schiff_base->stable_schiff Stalls

Caption: A simplified diagram illustrating the reaction pathway to benzoxazole and potential side reactions.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the impact of different catalysts and solvents on the yield of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, based on literature data. This data is illustrative and optimal conditions will vary depending on the specific substrates.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux12<10[3]
ZnS nanoparticlesEthanol70595[3]
Brønsted acidic ionic liquid gelSolvent-free130598[5][6]
Fe3O4-supported Lewis acidic ionic liquidSolvent-free (sonication)700.590[6][7]
p-TsOHMicrowave150-2000.2-0.5High[8]
Tf2O / 2-FluoropyridineDCMRT195[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles using Triflic Anhydride (Tf2O) [9]

This protocol describes a method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.

Materials:

  • Tertiary amide (0.55 mmol)

  • 2-Fluoropyridine (1.0 mmol)

  • Dichloromethane (DCM, 1 mL)

  • Triflic anhydride (Tf2O, 0.6 mmol)

  • 2-Aminophenol (0.5 mmol)

  • Triethylamine (Et3N, 0.5 mL)

Procedure:

  • To a solution of the tertiary amide in DCM, add 2-Fluoropyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 2-aminophenol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles [8]

This method provides a rapid and solvent-free approach for benzoxazole synthesis.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

Procedure:

  • In a microwave-safe vessel, combine the 2-aminophenol and the desired carboxylic acid.

  • Thoroughly mix the reactants using a spatula.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions [5]

This protocol outlines a green and efficient method using a recyclable catalyst.

Materials:

  • 2-Aminophenol (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • BAIL gel (1.0 mol %)

Procedure:

  • Add 2-aminophenol, benzaldehyde, and the BAIL gel to a 5 mL vessel.

  • Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

References

preventing the formation of impurities in 5-Bromobenzo[d]oxazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 5-Bromobenzo[d]oxazol-2-amine. This resource provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help prevent the formation of impurities and ensure a high-quality final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Product

Potential CauseRecommended Solution
Poor Quality of Starting Material (2-amino-4-bromophenol) Verify the purity of the 2-amino-4-bromophenol using techniques like NMR or melting point analysis. If impurities are detected, purify the starting material by recrystallization or column chromatography.
Incomplete Cyclization Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. Ensure the cyanogen bromide is of high purity and has not degraded.
Suboptimal Reaction pH The cyclization reaction can be sensitive to pH. Ensure the reaction conditions are appropriate, typically neutral to slightly basic, to facilitate the intramolecular cyclization.
Product Degradation This compound may be sensitive to harsh conditions. Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.

Issue 2: Presence of Significant Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Material (2-amino-4-bromophenol) As with low yield, ensure the reaction has gone to completion by monitoring with TLC. If starting material persists, consider extending the reaction time or adding a slight excess of cyanogen bromide.
Formation of Isomeric Byproducts Impurities in the starting 2-amino-4-bromophenol can lead to the formation of isomeric benzoxazoles. Ensure the purity of the starting material. Purification of the final product using column chromatography may be necessary to separate isomers.
Over-bromination (Di- or Tri-brominated species) While the primary synthetic route introduces bromine before cyclization, over-bromination can occur if elemental bromine is used in subsequent steps or under certain conditions.[1] Use a milder brominating agent like N-bromosuccinimide (NBS) and control the stoichiometry carefully.[1]
Hydrolysis of Product The 2-amino group can be susceptible to hydrolysis under acidic or basic work-up conditions, leading to the formation of 5-bromobenzo[d]oxazol-2(3H)-one. Maintain a neutral pH during workup and purification wherever possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthesis involves the reaction of 2-amino-4-bromophenol with cyanogen bromide (CNBr).[2] In this reaction, the amino group of the aminophenol attacks the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization to form the benzoxazole ring.

Q2: What are the likely impurities I might see in my final product?

A2: Common impurities include unreacted 2-amino-4-bromophenol, and potentially isomeric byproducts if the starting material is not pure.[3] Depending on the reaction conditions and any subsequent steps, over-brominated products could also be a possibility.[1] Hydrolysis of the final product can also lead to the corresponding benzoxazolone.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[4] A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the best methods for purifying crude this compound?

A4: Recrystallization and flash column chromatography are the most common and effective purification techniques.[5] For recrystallization, solvents like ethanol can be effective.[5] For column chromatography, a silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is a good starting point.[5]

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-4-bromophenol

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-bromophenol (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent to the cooled solution of the aminophenol.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

G Figure 1: Synthetic Workflow for this compound A Dissolve 2-amino-4-bromophenol in Methanol/Ethanol B Cool to 0 °C A->B C Add Cyanogen Bromide Solution B->C D Stir at Room Temperature (12-24h) C->D E Reaction Monitoring (TLC) D->E F Workup: Neutralization, Extraction, Washing E->F G Drying and Concentration F->G H Purification: Recrystallization or Column Chromatography G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

G Figure 2: Troubleshooting Impurity Formation start Impurity Detected in Product q1 Impurity is Unreacted Starting Material? start->q1 a1_yes Increase reaction time/temperature. Check CNBr quality. q1->a1_yes Yes q2 Impurity is an Isomer? q1->q2 No a2_yes Check purity of starting material. Purify by column chromatography. q2->a2_yes Yes q3 Impurity is Over-brominated Product? q2->q3 No a3_yes Use milder brominating agent (NBS). Control stoichiometry. q3->a3_yes Yes a3_no Consider other side reactions (e.g., hydrolysis). Maintain neutral pH. q3->a3_no No

Caption: Troubleshooting decision tree for impurity formation.

References

Technical Support Center: Column Chromatography Purification of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromobenzo[d]oxazol-2-amine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel (230-400 mesh).[1] A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1][2][3] Due to the basic nature of the amine group, which can interact with the acidic silica gel and cause peak tailing, it is often beneficial to add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.[1][4]

Q2: How do I determine the optimal solvent ratio for the mobile phase?

A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] Test various ratios of hexane and ethyl acetate. The optimal eluent system will provide a good separation between your desired compound and any impurities, with the spot for this compound having an Rf value of approximately 0.2-0.4.[1] An Rf in this range generally ensures good separation and a reasonable elution time from the column.[1]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A3: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and acidic silanol groups on the silica surface.[4] To resolve this, add a small percentage (typically 0.5-1%) of a base such as triethylamine (TEA) or ammonium hydroxide to your eluent system.[1][4] This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.[1]

Q4: I am seeing a low yield of my purified compound. What are the potential causes?

A4: Low yield can result from several factors:

  • Incomplete elution: The mobile phase may not be polar enough to elute all of the compound from the column. You can gradually increase the polarity of the eluent (gradient elution) to ensure all the compound is recovered.

  • Decomposition on silica: Some sensitive compounds can degrade on the acidic silica gel.[4] If you suspect this, you can deactivate the silica by pre-treating it with a solution of your eluent containing triethylamine.

  • Improper fraction collection: You may not be collecting all the fractions that contain your product. It is crucial to monitor the elution process closely using TLC.

  • Column overloading: Loading too much crude material onto the column can lead to poor separation and co-elution of the product with impurities, resulting in loss of pure product during fraction combination. A general guideline is to load an amount of crude product that is 1-5% of the mass of the silica gel.

Q5: The separation between my desired product and an impurity is very poor. What can I do?

A5: If you are experiencing poor separation, consider the following:

  • Optimize the mobile phase: Test different solvent systems in TLC. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Use a shallower gradient: If you are using a gradient elution, making the increase in polarity more gradual can improve the resolution between closely eluting compounds.

  • Try a different stationary phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina can be a good alternative for basic compounds.[4] Amine-functionalized silica is another excellent option that is specifically designed to improve the chromatography of basic compounds.[4]

Data Presentation: Recommended Starting Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v)A common solvent system for moderately polar compounds. The triethylamine minimizes peak tailing.[1][4]
TLC Analysis (Target Rf) ~0.2 - 0.4 in the chosen eluentAn Rf in this range on a TLC plate generally indicates that the compound will elute from the column with good separation.[1]
Sample Loading 1-5% of silica gel massPrevents column overloading which can lead to poor separation.
Elution Mode Isocratic or GradientStart with isocratic elution if the impurities are well-separated. A shallow gradient of increasing ethyl acetate may be needed for closely eluting impurities.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography.

1. TLC Analysis for Solvent System Optimization: a. Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1) containing 0.5-1% triethylamine. b. Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Spot the dissolved crude mixture onto separate TLC plates. d. Develop the TLC plates in the prepared chambers. e. Visualize the spots under a UV lamp (254 nm). f. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

2. Column Packing (Wet Slurry Method): a. Secure a glass chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand (about 1 cm) on top of the plug. d. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. e. Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles. f. Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance. g. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading (Dry Loading Method Recommended): a. Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder onto the top of the prepared column. e. Gently tap the column to create a uniform layer of the sample-adsorbed silica. f. Add a thin protective layer of sand on top of the sample layer.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle pressure to the top of the column to begin the elution. c. Maintain a steady flow rate and collect the eluent in a series of labeled test tubes or flasks. d. Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

5. Product Isolation: a. Combine the fractions that contain the pure product as determined by TLC. b. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery tlc TLC Analysis to Determine Eluent pack Pack Column with Silica Gel Slurry tlc->pack load Dry Load Crude Product on Silica Gel pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evap Evaporate Solvent combine->evap product Pure this compound evap->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Common Issues cluster_solutions Troubleshooting Steps start Problem Encountered tailing Peak Tailing or Streaking start->tailing low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep add_base Add 0.5-1% Triethylamine to Eluent tailing->add_base gradient Increase Eluent Polarity (Gradient Elution) low_yield->gradient check_fractions Re-check All Fractions by TLC low_yield->check_fractions optimize_eluent Optimize Eluent with TLC (Different Solvents/Ratios) poor_sep->optimize_eluent change_stationary Use Amine-Functionalized Silica or Alumina add_base->change_stationary If persists optimize_eluent->change_stationary If no improvement

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: 5-Bromobenzo[d]oxazol-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) regarding common low-yield issues encountered in reactions involving 5-Bromobenzo[d]oxazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis and functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired 2-amino-5-aryl-benzo[d]oxazole. What are the potential causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and substrate-related side reactions. The electron-rich nature of the 2-amino group can present challenges for the catalytic cycle. A systematic approach to troubleshooting is recommended.

G start Low Yield Observed reagent_quality 1. Verify Reagent Quality - Purity of this compound - Boronic acid/ester stability - Catalyst and ligand integrity - Anhydrous and degassed solvents start->reagent_quality reaction_setup 2. Review Reaction Setup - Inert atmosphere (N2 or Ar) - Proper degassing of solvents - Effective stirring reagent_quality->reaction_setup Reagents OK condition_optimization 3. Optimize Reaction Conditions - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) - Vary catalyst/ligand system - Adjust temperature and reaction time reaction_setup->condition_optimization Setup Correct side_products 4. Analyze for Side Products - Homocoupling of boronic acid - Protodeboronation - Dehalogenation of starting material condition_optimization->side_products Yield Still Low solution High Yield Achieved condition_optimization->solution Optimized side_products->condition_optimization Identify & Mitigate

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or form unreactive trimeric anhydrides (boroxines).[1] Using fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can significantly improve results.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(0) sources, can be sensitive to air and moisture, leading to the formation of inactive palladium black.[2] Phosphine ligands are susceptible to oxidation.[3] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.

    • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is crucial to prevent catalyst deactivation by oxygen.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to protect the Pd(0) catalyst and phosphine ligands from oxidation.[3] Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon.

    • Choice of Base: The base is essential for the transmetalation step, but an inappropriate choice can lead to side reactions.[1] For substrates like this compound, inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[4][5] Weaker bases may require higher temperatures or longer reaction times.

    • Catalyst and Ligand Selection: The combination of the palladium source and the ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often give good results.[1][6]

  • Common Side Reactions:

    • Homocoupling: The self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[7]

    • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which is a major cause of low yields.[7][8] It can be exacerbated by high temperatures and certain bases.

    • Dehalogenation: The bromo group of the starting material can be replaced by a hydrogen atom.

Disclaimer: The following data is for Suzuki coupling reactions of analogous bromo-heterocyclic amines and should be used as a guideline for optimizing conditions for this compound.

EntryBromo-HeterocycleAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O953175
22-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF/H₂O953164
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane/H₂O85-95>1578
43-Chloroindazole5-Indoleboronic acidP2 Precatalyst (2.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001590

Data adapted from representative literature procedures for analogous compounds.[1][4][5]

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yield is poor. What factors should I investigate?

Answer: Low yields in Buchwald-Hartwig aminations of this compound can be attributed to several factors, including the choice of catalyst, ligand, base, and the potential for catalyst inhibition by the substrate or product. The presence of the free 2-amino group on the benzoxazole ring can also complicate the reaction.

G start Low Yield Observed catalyst_system 1. Evaluate Catalyst System - Palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) - Ligand choice (e.g., XPhos, SPhos, BINAP) - Catalyst loading start->catalyst_system base_selection 2. Optimize Base - Strong non-nucleophilic bases (e.g., NaOtBu, LHMDS) - Weaker inorganic bases (e.g., Cs2CO3, K3PO4) - Base strength and solubility catalyst_system->base_selection System Ineffective reaction_params 3. Adjust Reaction Parameters - Solvent polarity (e.g., Toluene, Dioxane, THF) - Temperature and reaction time base_selection->reaction_params Base Optimized substrate_issues 4. Consider Substrate Effects - Catalyst inhibition by N-heterocycle - Side reactions at the 2-amino group reaction_params->substrate_issues Yield Still Low solution High Yield Achieved reaction_params->solution Optimized substrate_issues->catalyst_system Address Inhibition

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

  • Catalyst System:

    • Ligand Choice: The ligand is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos are often effective for coupling with heteroaryl halides.[9][10] The choice of ligand can significantly impact the rate of reductive elimination, which is often the rate-limiting step.

    • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.[11] The use of pre-formed palladium-ligand complexes (precatalysts) can sometimes lead to more reproducible results.

  • Base Selection:

    • The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.[12][13]

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently used.[11]

    • For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be more suitable, though they might require higher temperatures or longer reaction times.[11]

  • Solvent:

    • Aprotic solvents such as toluene, 1,4-dioxane, and THF are commonly employed.[14] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Catalyst Inhibition:

    • Nitrogen-containing heterocycles, like the benzoxazole core, can sometimes coordinate to the palladium center and inhibit the catalyst.[15] Using a higher catalyst loading or a more robust ligand can sometimes overcome this issue.

Disclaimer: The following data is for the Buchwald-Hartwig amination of a benzyl-protected 5-bromobenzimidazole and should be used as a guideline for optimizing conditions for this compound.

EntryLigandBase (equiv)SolventTemp (°C)Time (h)Conversion (%)
1BINAPCs₂CO₃ (1.4)Toluene100160
2DPEphosCs₂CO₃ (1.4)Toluene100160
3XPhosCs₂CO₃ (1.4)Toluene1001691
4XPhosCs₂CO₃ (1.4)Dioxane10016>99

Data adapted from a study on the Buchwald-Hartwig amination of a protected 5-bromobenzimidazole with 4-(methylsulfonyl)aniline.[9]

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv), the anhydrous solvent (e.g., toluene), and finally the amine coupling partner (1.2-1.5 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: 5-Bromobenzo[d]oxazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and work-up of 5-Bromobenzo[d]oxazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Crude Product After Initial Work-up Incomplete precipitation of the product from the reaction mixture.- Ensure the reaction mixture is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. - If the product is soluble in the reaction solvent, remove the solvent under reduced pressure.
Product loss during filtration.- Use a filter paper with an appropriate pore size to avoid loss of fine particles. - Wash the collected solid with a minimal amount of cold solvent to prevent dissolution of the product.
Incomplete extraction from the aqueous phase (if applicable).- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Ensure the pH of the aqueous layer is optimized for the neutral form of the amine to facilitate extraction.
Oily Product Instead of a Solid Presence of impurities or residual solvent.- Triturate the oil with a non-polar solvent like hexanes to induce solidification. - Attempt purification by column chromatography.
The product itself may have a low melting point.- If the product is pure (confirmed by NMR/LC-MS), it may exist as an oil at room temperature.
Low Recovery After Recrystallization The chosen recrystallization solvent is too good, even at low temperatures.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. - Consider a binary solvent system: dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[1]
Too much solvent was used for recrystallization.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] - If excess solvent was added, carefully evaporate some of the solvent and allow the solution to cool again.[1]
The cooling process was too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[1]
Product is Impure After Recrystallization Impurities co-crystallized with the product.- Perform a second recrystallization. - If impurities persist, column chromatography is recommended.
Insoluble impurities present in the crude product.- Perform a hot filtration of the recrystallization solution to remove any insoluble materials before cooling.[1]
Poor Separation During Column Chromatography Inappropriate solvent system (eluent).- Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to determine the optimal eluent for separation.[1]
Column was overloaded with crude material.- Use an appropriate amount of crude product for the size of the column.
Column was packed improperly or run too quickly.- Ensure the silica gel is packed uniformly without air bubbles. - Run the column at a steady, controlled flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for the one-pot synthesis of this compound from 4-bromophenacyl bromide and urea?

A1: After monitoring the reaction to completion by TLC, the typical work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The resulting crude product can then be purified by recrystallization or column chromatography.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Ethanol is a commonly suggested solvent for the recrystallization of similar 2-aminooxazoles.[1] However, the ideal solvent should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Other potential solvents or solvent systems to screen include ethyl acetate, or mixtures like ethanol/water or hexanes/ethyl acetate.

Q3: How do I choose a solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide good separation of your desired product from impurities on a TLC plate. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio of the solvents can be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q4: My final product shows multiple spots on TLC. What are the likely impurities?

A4: Potential impurities could include unreacted starting materials (e.g., 2-amino-4-bromophenol), over-brominated byproducts, or side-products from the cyclization reaction. The presence of a starting material can be confirmed by running a co-spot with the pure starting material on the TLC plate.

Q5: The work-up for a related synthesis mentions pouring the reaction mixture into water. Is this applicable here?

A5: Yes, for some synthesis routes, particularly those ending in a salt form of the product or with water-soluble byproducts, pouring the reaction mixture into water can be an effective work-up step. This can cause the desired product to precipitate, after which it can be collected by filtration. The crude solid would then typically be purified further.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature to allow for crystal formation.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common mobile phase is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column.[1]

  • Elution: Run the eluent through the column. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Synthesis and Work-up Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-Amino-4-bromophenol + CNBr) reaction Cyclization Reaction start->reaction Reaction Conditions cooling Cooling & Precipitation reaction->cooling filtration Filtration / Solvent Removal cooling->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity & Identity Confirmation (NMR, LC-MS, MP) pure_product->analysis

Caption: General experimental workflow for the synthesis, work-up, and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Bromobenzo[d]oxazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Bromobenzo[d]oxazol-2-amine and its structural analogs. The information presented is collated from preclinical studies to highlight the therapeutic potential of this class of compounds in oncology and infectious diseases.

Executive Summary

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of a bromine atom at the 5-position of the benzoxazole ring, as seen in this compound, and further substitutions on the 2-amino group, significantly influences the potency and selectivity of these compounds. This guide summarizes the available quantitative data on the anticancer and antimicrobial activities of this compound analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways implicated in their mechanisms of action.

Data Presentation: A Comparative Summary of Biological Activity

The biological activities of this compound and its analogs are summarized below. The data highlights the potential of these compounds against cancer cell lines and various microbial strains.

Anticancer Activity
Compound/AnalogTarget Cell LineAssayEfficacy Metric (IC₅₀)
5-Amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (ER+)MTT Assay22 nM[1]
5-Amino-2-[p-bromophenyl]-benzoxazoleMDA-MB (ER-)MTT Assay28 nM[1]
Benzoxazole-piperazine-1,2,3-triazole derivative (Compound 4g; 3,5-dichlorophenyl substituent)MCF-7Not Specified19.89 ± 1.04 µM
Benzoxazole-piperazine-1,2,3-triazole derivative (Compound 4f; 3-nitrophenyl substituent)MCF-7Not Specified20.18 ± 0.77 µM
Benzoxazole-piperazine-1,2,3-triazole derivative (Compound 4d; 3-chlorophenyl substituent)MCF-7Not Specified23.12 ± 0.85 µM
Benzoxazole-piperazine-1,2,3-triazole derivative (Compound 4g; 3,5-dichlorophenyl substituent)HeLaNot Specified22.71 ± 1.06 µM
Antimicrobial Activity
Compound/AnalogTarget OrganismAssayEfficacy Metric (MIC in µg/mL)
2,5-disubstituted benzoxazole (Compound 5c)Bacillus subtilisNot Specified3.12
2,5-disubstituted benzoxazole (Compound 5e)Bacillus subtilisNot Specified3.12
2,5-disubstituted benzoxazole (Compound 5e)Pseudomonas aeruginosaNot SpecifiedNot Specified (Significant Activity)
2,5-disubstituted benzoxazole (Compound 5a)Candida albicansNot SpecifiedNot Specified (Exhibited Activity)
2,5-disubstituted benzoxazole (Compound 5c)Candida albicansNot SpecifiedNot Specified (Exhibited Activity)
2,5-disubstituted benzoxazole (Compound 5d)Candida albicansNot SpecifiedNot Specified (Exhibited Activity)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed breast cancer cells (MCF-7 and MDA-MB) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-amino-2-[p-bromophenyl]-benzoxazole) and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method for Antimicrobial Screening

This method is used for the qualitative screening of antimicrobial activity.

  • Agar Plate Preparation: Pour a suitable agar medium (e.g., Mueller-Hinton agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the test compound solution at a known concentration into the wells. A control solvent and a standard antibiotic can be used for comparison.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_moa Mechanism of Action synthesis Synthesis of This compound & Analogs anticancer Anticancer Screening (e.g., MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (e.g., MIC, Agar Diffusion) synthesis->antimicrobial data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data pathway Signaling Pathway Analysis data->pathway

Experimental Workflow for Biological Evaluation.

anticancer_pathway compound Benzoxazole Analog rtk Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) compound->rtk Inhibition pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation proliferation Cell Proliferation & Survival akt->proliferation Promotion

Anticancer Mechanism via Kinase Inhibition.

antimicrobial_pathway cluster_gyrase DNA Gyrase Inhibition cluster_membrane Membrane Disruption compound Benzoxazole Analog gyrase DNA Gyrase compound->gyrase Inhibits membrane Bacterial Cell Membrane compound->membrane Disrupts dna DNA Replication gyrase->dna Blocks lysis Cell Lysis membrane->lysis Leads to

Antimicrobial Mechanisms of Action.

References

A Comparative Spectroscopic Analysis for the Structural Confirmation of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 5-Bromobenzo[d]oxazol-2-amine through a comparative analysis of its spectroscopic data against the closely related analogue, 5-Chlorobenzo[d]oxazol-2-amine.

This guide provides a comprehensive overview of the key spectroscopic data necessary to confirm the structure of this compound. Given the limited availability of published experimental spectra for the target compound, this document presents a combination of predicted data for this compound and experimental data for its structural analogue, 5-Chlorobenzo[d]oxazol-2-amine. The comparison of these datasets offers a robust framework for the structural verification of 5-halo-2-aminobenzoxazole derivatives.

Comparative Spectroscopic Data

The structural confirmation of a novel or synthesized compound relies on the collective evidence from various spectroscopic techniques. Here, we compare the expected data for this compound with the experimental data for 5-Chlorobenzo[d]oxazol-2-amine.

Spectroscopic TechniqueThis compound (Predicted/Expected)5-Chlorobenzo[d]oxazol-2-amine (Experimental/Expected)
¹H NMR (DMSO-d₆)δ ~7.6 (s, 1H, H4), ~7.3 (d, 1H, H7), ~7.1 (d, 1H, H6), ~7.5 (br s, 2H, NH₂)δ 7.58 (s, 2H, NH₂), 7.32 (d, J = 8.4 Hz, 1H, H7), 7.22 (d, J = 2.1 Hz, 1H, H4), 6.97 (dd, J = 8.4, 2.2 Hz, 1H, H6)[1]
¹³C NMR (DMSO-d₆)~164, ~147, ~145, ~123, ~118, ~115, ~110163.86, 146.73, 145.30, 127.65, 119.43, 114.88, 109.39[1]
FT-IR (cm⁻¹)~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1250 (C-O stretch), ~820 (C-H out-of-plane bend), C-Br stretch below 600~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1250 (C-O stretch), ~820 (C-H out-of-plane bend), ~1090 (C-Cl stretch)
Mass Spec. (EI)M⁺ at m/z 212/214 (1:1 ratio), fragmentation via loss of HCN, COM⁺ at m/z 168/170 (3:1 ratio), fragmentation via loss of HCN, CO

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound with dry KBr powder and press into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Background Spectrum: Record a background spectrum of the KBr pellet or the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions and determine the fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that can be used to confirm the molecular weight.

  • Analysis: Analyze the resulting mass-to-charge ratios (m/z) to determine the molecular weight and fragmentation pathways. The presence of bromine or chlorine will result in characteristic isotopic patterns.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of this compound using the primary spectroscopic methods is illustrated below.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation NMR NMR Spectroscopy (1H, 13C) NMR_Analysis Proton & Carbon Environment Connectivity (J-coupling) NMR->NMR_Analysis IR FT-IR Spectroscopy IR_Analysis Functional Group Identification (N-H, C=N, C-O, C-Br) IR->IR_Analysis MS Mass Spectrometry MS_Analysis Molecular Weight & Formula (Isotopic Pattern) Fragmentation Pattern MS->MS_Analysis Confirmation Structure Confirmed? NMR_Analysis->Confirmation IR_Analysis->Confirmation MS_Analysis->Confirmation Structure Proposed Structure of This compound Structure->NMR Structure->IR Structure->MS

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. By comparing the expected spectral features of the target molecule with the experimentally determined data of its close analogue, 5-Chlorobenzo[d]oxazol-2-amine, researchers can effectively validate the synthesis and identity of the compound. This comparative approach is a powerful tool in chemical analysis, particularly when reference spectra for the exact compound of interest are not available.

References

Validating the Purity of Synthesized 5-Bromobenzo[d]oxazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized small molecules is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of standard analytical techniques for validating the purity of 5-Bromobenzo[d]oxazol-2-amine, a key intermediate in organic synthesis.[1][2] This guide also compares its purity profile with a structurally similar heterocyclic amine, 2-Amino-5-bromobenzothiazole, offering a broader context for purity assessment.

Comparative Purity Analysis

The purity of a synthesized compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often used for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and can also be used for quantitative analysis.

Table 1: Comparison of Purity Data for this compound and a Structural Analog

CompoundStated Purity (Commercial Source)Analytical MethodKey Observations
This compound 95% - 99%+[1][3]HPLC, NMRPurity can vary between synthesis batches. NMR is essential for confirming the isomeric structure and identifying proton environments.
2-Amino-5-bromobenzothiazole 96% - 97%[4]HPLCStructurally similar, offering a relevant benchmark for purity expectations of halogenated heterocyclic amines.

Experimental Protocols

Robust and well-documented experimental protocols are essential for obtaining reliable and reproducible purity data. Below are detailed methodologies for the key analytical techniques used in the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A typical reversed-phase HPLC method allows for the separation and quantification of the main compound from its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

    • Gradient Elution: A typical gradient might start at 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a compound without the need for a specific reference standard of the analyte itself. It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard and add it to the same NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming the identity of the synthesized compound and identifying any impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • The same LC setup as described for HPLC analysis can be used.

Procedure:

  • LC Separation: Perform the chromatographic separation as described in the HPLC protocol.

  • MS Detection: The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.

    • Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range to detect the molecular ion of this compound (C₇H₆BrN₂O, MW: 214.04 g/mol ) and potential impurities.

    • The expected [M+H]⁺ ion would be at m/z 215.97 (for ⁷⁹Br) and 217.97 (for ⁸¹Br) in a roughly 1:1 isotopic pattern.

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponds to this compound.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Visualization of Analytical Workflows

To provide a clear overview of the logical flow of the purity validation process, the following diagrams were generated using the DOT language.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_results Results & Documentation Synthesized_Compound Synthesized this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Compound->Purification HPLC HPLC Analysis Purification->HPLC Purity & Impurity Profile qNMR qNMR Analysis Purification->qNMR Absolute Purity & Structure Confirmation LCMS LC-MS Analysis Purification->LCMS Identity Confirmation & Impurity ID Purity_Report Certificate of Analysis / Purity Report HPLC->Purity_Report qNMR->Purity_Report LCMS->Purity_Report

Caption: General workflow for the synthesis, purification, and purity validation of a chemical compound.

HPLC_Method_Validation Method_Development HPLC Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision (Repeatability & Intermediate) Method_Development->Precision LOD_LOQ LOD & LOQ Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness Validated_Method Validated HPLC Method for Purity Analysis Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

References

A Comparative Guide to 5-Bromobenzo[d]oxazol-2-amine and 5-Chlorobenzo[d]oxazol-2-amine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 5-Bromobenzo[d]oxazol-2-amine and 5-chlorobenzo[d]oxazol-2-amine, two halogenated benzoxazole derivatives of interest to researchers in drug discovery and medicinal chemistry. While direct comparative studies detailing the biological activities of these two specific compounds are limited in publicly available literature, this document synthesizes the existing information on their chemical properties, synthesis, and the known biological activities of the broader benzoxazole class. This guide is intended to serve as a foundational resource for scientists interested in the further investigation and comparative evaluation of these molecules.

Introduction to Benzoxazole Derivatives

Benzoxazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] Derivatives of this core structure have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The 2-amino-benzoxazole moiety, in particular, is a key pharmacophore that allows for various structural modifications to modulate biological activity. The introduction of halogen atoms, such as bromine and chlorine, at the 5-position of the benzoxazole ring can significantly influence the physicochemical properties and biological efficacy of these compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and 5-chlorobenzo[d]oxazol-2-amine is presented below. These properties are crucial for understanding the behavior of these compounds in biological systems and for designing experimental protocols.

PropertyThis compound5-Chlorobenzo[d]oxazol-2-amine
Molecular Formula C₇H₅BrN₂OC₇H₅ClN₂O
Molecular Weight 213.03 g/mol 168.58 g/mol
CAS Number 64037-07-661-80-3
Appearance Not specified in literatureWhite to light yellow powder
Melting Point Not specified in literature181-184 °C

Synthesis Protocols

The synthesis of 5-substituted-2-aminobenzoxazoles typically involves the cyclization of a corresponding 2-amino-4-halophenol. Below are generalized experimental protocols for the synthesis of the title compounds based on available literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-amino-4-bromophenol with a cyanogen source.

Experimental Protocol:

  • Dissolve 2-amino-4-bromophenol in a suitable solvent such as methanol.

  • To the stirred solution, add a cyanogen source (e.g., cyanogen bromide) at room temperature.

  • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.

Synthesis of 5-Chlorobenzo[d]oxazol-2-amine

A reported method for the synthesis of 5-chlorobenzo[d]oxazol-2-amine involves the cyclization of 2-amino-4-chlorophenol with N-cyanothioformamide (NCTS) in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Dissolve 2-amino-4-chlorophenol (1 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane.

  • Add BF₃·Et₂O (2 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture overnight (typically 24-30 hours), monitoring the progress by TLC.

  • After cooling to room temperature, quench the reaction with a saturated solution of NaHCO₃ until the pH is approximately 7.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., Hexane/EtOAc).

Synthesis_Workflow cluster_bromo Synthesis of this compound cluster_chloro Synthesis of 5-Chlorobenzo[d]oxazol-2-amine A1 2-Amino-4-bromophenol A3 Reaction in Methanol A1->A3 A2 Cyanogen Source A2->A3 A4 This compound A3->A4 B1 2-Amino-4-chlorophenol B3 Cyclization in Dioxane B1->B3 B2 NCTS + BF3·Et2O B2->B3 B4 5-Chlorobenzo[d]oxazol-2-amine B3->B4

General synthetic workflows for the preparation of the title compounds.

Comparative Biological Activity: A Qualitative Perspective

As previously stated, a direct quantitative comparison of the biological activities of this compound and 5-chlorobenzo[d]oxazol-2-amine is not available in the current scientific literature. However, based on the principles of medicinal chemistry and structure-activity relationship (SAR) studies of halogenated aromatic compounds, a qualitative comparison can be inferred.

The nature of the halogen at the 5-position can influence several key parameters that dictate biological activity:

  • Lipophilicity: Bromine is generally more lipophilic than chlorine. This difference in lipophilicity can affect the compound's ability to cross cell membranes, potentially influencing its bioavailability and cellular uptake.

  • Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which can impact the electron density of the benzoxazole ring system. This can, in turn, affect the molecule's interaction with biological targets.

  • Size and Steric Hindrance: Bromine is larger than chlorine, which may lead to different steric interactions with the binding pockets of target proteins.

Benzoxazole derivatives have been widely investigated for their potential as anticancer and antimicrobial agents. The proposed mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular processes.

Potential_Signaling_Pathways cluster_cancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms C1 5-Halo-benzoxazol-2-amine C2 Inhibition of Tyrosine Kinases C1->C2 e.g., VEGFR, EGFR C3 Induction of Apoptosis C2->C3 C4 Cell Cycle Arrest C2->C4 A1 5-Halo-benzoxazol-2-amine A2 Inhibition of Bacterial Enzymes A1->A2 A4 Inhibition of DNA Gyrase A1->A4 A3 Disruption of Cell Wall Synthesis A2->A3

References

A Comparative Analysis of the Biological Efficacy of 5-Bromobenzo[d]oxazol-2-amine and its Thiazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of 5-Bromobenzo[d]oxazol-2-amine and its isosteric thiazole analog, 5-Bromobenzo[d]thiazol-2-amine.

This guide provides a comparative overview of the biological efficacy of this compound and its corresponding thiazole analog, 5-Bromobenzo[d]thiazol-2-amine. While direct, head-to-head comparative studies of these specific compounds are not extensively available in the current scientific literature, this document synthesizes existing data on their derivatives to offer a preliminary assessment of their potential biological activities. The following sections detail available experimental data, relevant experimental protocols, and associated signaling pathways to aid in the evaluation of these compounds for research and development purposes.

The core structural difference between these two compounds lies in the heteroatom at the 1-position of the fused ring system: an oxygen atom in the benzoxazole and a sulfur atom in the benzothiazole. This seemingly minor substitution can significantly impact the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Data Presentation: A Comparative Look at Biological Activities

The available quantitative data for derivatives of this compound and 5-Bromobenzo[d]thiazol-2-amine are summarized below. The data for the thiazole analog and its derivatives primarily focus on anticancer and antimicrobial properties, while the available data for the oxazole analog's derivatives also includes anticancer and antimicrobial activities.

Compound ClassBiological ActivityAssayTarget/OrganismResult (e.g., IC50, MIC)
Benzoxazole Derivatives AnticancerSulforhodamine B (SRB) AssayHuman Colorectal Carcinoma (HCT116)IC50 values for some derivatives were comparable to 5-fluorouracil.[1][2]
AntimicrobialTube Dilution TechniqueBacillus subtilis, Escherichia coli, Candida albicans, Aspergillus nigerMIC values for some derivatives were comparable to ofloxacin and fluconazole.[1][2]
Benzothiazole Derivatives AnticancerMTT AssayHuman Breast Cancer (MCF-7, MDA-MB-231), Liver Cancer (HepG-2), Prostate Cancer (DU-145)Some derivatives showed potent cytotoxic activity.[3][4]
AntimicrobialAgar Well Diffusion MethodBacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Aspergillus niger, Aspergillus flavusSeveral derivatives exhibited significant antibacterial and antifungal activity.
AntioxidantDPPH Radical Scavenging Assay-Some derivatives displayed potent antioxidant activity, comparable to ascorbic acid.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The in vitro anticancer activity of benzoxazole derivatives against the HCT116 human colorectal carcinoma cell line was determined using the Sulforhodamine B (SRB) assay.[1][2]

  • Cell Plating: HCT116 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Cell Fixation: Post-incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells were washed with distilled water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was measured at 510 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.

Tube Dilution Method for Antimicrobial Activity

The minimum inhibitory concentration (MIC) of the synthesized benzoxazole derivatives was determined using the tube dilution method against a panel of bacteria and fungi.[1][2]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds were serially diluted in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in a series of test tubes.

  • Inoculation: Each tube was inoculated with the prepared microbial suspension.

  • Incubation: The inoculated tubes were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ofloxacin and fluconazole were used as standard antibacterial and antifungal drugs, respectively.

MTT Assay for Anticancer Activity

The cytotoxic activity of benzothiazole derivatives was evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Incubation: The cells were treated with different concentrations of the test compounds for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.

Mandatory Visualization

The following diagrams illustrate key concepts related to the synthesis and potential mechanisms of action of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50, MIC) in_vitro->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis inhibitor Benzothiazole/Benzoxazole Derivative inhibitor->pi3k Inhibition

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.

References

Comparative Analysis of 5-Bromobenzo[d]oxazol-2-amine and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential biological activity of 5-Bromobenzo[d]oxazol-2-amine and its analogs. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document cross-validates its potential efficacy by examining experimental results for structurally similar compounds, particularly those from the 2-aminobenzoxazole and 2-aminobenzothiazole families. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2]

Introduction to the Core Scaffold

This compound is a heterocyclic compound that serves as an important scaffold for molecular linking, expansion, and modification in drug discovery.[3] The benzoxazole ring system is a key feature in numerous biologically active compounds, both naturally occurring and synthetic.[2] The presence of a bromine atom and an amine group on the benzoxazole core suggests potential for various biological interactions, making it a compound of interest for screening and development of novel therapeutic agents.

Comparative Biological Activity

To provide a framework for evaluating the potential of this compound, this section summarizes the biological activities of closely related analogs. The data presented below is extracted from various studies and showcases the anticancer and antimicrobial potential of the broader 2-aminobenzoxazole and related heterocyclic scaffolds.

Anticancer Activity

The 2-aminobenzoxazole and 2-aminobenzothiazole cores have been extensively explored for their anticancer properties. Derivatives have shown potent activity against a variety of cancer cell lines.

Compound/DerivativeBiological ActivityAssayTarget Organism/Cell LineEfficacy Metric (IC50/EC50)
2-amino-aryl-7-aryl-benzoxazole (Compound 12l)AnticancerCytotoxicity AssayA549 (Human Lung Carcinoma)0.4 µM
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AnticancerSulforhodamine B (SRB) AssayMCF-7 (Human Breast Adenocarcinoma)10.5 µM[4]
Naphtho[1,2-d][4][5]oxazole analog with chlorineAntiproliferativeNot SpecifiedVarious human cancer cell lines2.18–2.89 µM[6]
2-(o-Bromobenzylamino)-1-cinnamoylbenzimidazole (Compound 22)AntiproliferativeNot SpecifiedSW707, HCV29T, A549, T47D cancer cell linesActive[7]
Antimicrobial Activity

Derivatives of benzoxazoles and benzothiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.

Compound/DerivativeBiological ActivityAssayTarget Organism/Cell LineEfficacy Metric (MIC)
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodStaphylococcus aureus16.1 µM[4]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodEscherichia coli16.1 µM[4]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p4)AntibacterialTurbidimetric MethodBacillus subtilis28.8 µM[4]
2-substituted benzoxazole (Compound 10)AntibacterialTube DilutionBacillus subtilis1.14 x 10⁻³ µM[8]
2-substituted benzoxazole (Compound 24)AntibacterialTube DilutionEscherichia coli1.40 x 10⁻³ µM[8]
2-substituted benzoxazole (Compound 1)AntifungalTube DilutionCandida albicans0.34 x 10⁻³ µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of related benzoxazole and benzothiazole derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.[4]

  • Cell Plating: Cells are seeded in a 96-well microtiter plate at a density of 5,000 to 40,000 cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The test compound is added at various concentrations to the wells, and the plate is incubated for an additional 48 hours.[4]

  • Cell Fixation: 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) is gently added to each well and incubated for 60 minutes at 4°C to fix the cells.[4]

  • Staining: The supernatant is discarded, and the plate is washed with water and air-dried. 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plate is incubated for 10-30 minutes at room temperature.[4]

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[4]

  • Absorbance Measurement: The bound stain is solubilized with 200 µL of 10 mM Tris base solution, and the absorbance is read on a plate reader at 510 nm.[4]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Potential Signaling Pathways and Mechanisms of Action

The 2-aminooxazole and 2-aminothiazole scaffolds are known to interact with various signaling pathways, particularly in the context of cancer. The diagrams below illustrate some of the key pathways potentially modulated by these classes of compounds.

G cluster_0 General Anticancer Mechanism 2-Aminobenzoxazole Derivative 2-Aminobenzoxazole Derivative Kinase Inhibition Kinase Inhibition 2-Aminobenzoxazole Derivative->Kinase Inhibition Apoptosis Induction Apoptosis Induction Kinase Inhibition->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Cell Death Cell Death Apoptosis Induction->Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Potential anticancer mechanism of 2-aminobenzoxazole derivatives.

G cluster_1 General Antimicrobial Workflow Compound Synthesis Compound Synthesis MIC Determination MIC Determination Compound Synthesis->MIC Determination In vivo Efficacy Studies In vivo Efficacy Studies MIC Determination->In vivo Efficacy Studies Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Lead Optimization Lead Optimization In vivo Efficacy Studies->Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: General workflow for the evaluation of antimicrobial compounds.

Conclusion

While direct experimental validation for this compound is limited in the public domain, the collective evidence from structurally related 2-aminobenzoxazole and 2-aminobenzothiazole derivatives strongly suggests its potential as a bioactive molecule. The data presented in this guide, drawn from analogous compounds, indicates that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. Further experimental investigation is warranted to fully elucidate the biological activity profile of this compound and its derivatives.

References

The Evolving Landscape of Benzoxazoles: A Comparative Analysis of 5-Bromobenzo[d]oxazol-2-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of direct comparative data for 5-Bromobenzo[d]oxazol-2-amine derivatives necessitates a broader examination of the benzoxazole scaffold to understand its structure-activity relationship (SAR). This guide synthesizes available data on related substituted benzoxazole analogs to provide researchers, scientists, and drug development professionals with insights into the therapeutic potential and design principles of this chemical class, particularly in oncology and enzyme inhibition.

The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3] The this compound scaffold serves as a valuable starting fragment for chemical library synthesis and drug design, offering opportunities for molecular linking, expansion, and modification.[4] While specific SAR studies on a series of this compound derivatives are not extensively available in the public domain, analysis of closely related analogs, such as 5-chlorobenzoxazole derivatives, provides significant clues into their potential as therapeutic agents, notably as kinase inhibitors.[1]

Comparative Biological Activity of Substituted Benzoxazole Derivatives

Research into substituted benzoxazoles has revealed their potential as potent inhibitors of various enzymes, particularly kinases involved in cancer progression.[2] Derivatives of 5-chlorobenzoxazole, for instance, have demonstrated significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR-2 a clinically validated target for anti-cancer therapies.[1]

The substitution pattern on the benzoxazole ring plays a crucial role in determining the biological activity. The presence of electron-withdrawing groups, such as chlorine at the 5-position, has been shown to be favorable for VEGFR-2 inhibition.[1] It is plausible that a bromine atom at the same position would confer similar or potentially enhanced activity due to its comparable electronegativity and larger atomic size, which could influence binding interactions with the target protein.

Below is a summary of the in vitro activity for a representative 5-chlorobenzoxazole derivative, highlighting its potential as an anti-cancer agent.

Compound IDDerivative StructureTargetIC50 (nM)Cancer Cell LineActivityReference
1 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamideVEGFR-2Potent Inhibition (Specific value not provided)MultipleAnti-angiogenic[1]

Note: Specific IC50 values for the representative compound against various cancer cell lines were not detailed in the available literature.

Experimental Protocols

The synthesis of these derivatives and the evaluation of their biological activity follow established methodologies in medicinal chemistry.

General Synthesis of 2-Substituted-5-Halo-Benzoxazoles

The synthesis of potent VEGFR-2 inhibitors from scaffolds like 2-Bromo-5-chlorobenzo[d]oxazole typically involves a multi-step process. A key transformation is the nucleophilic aromatic substitution to displace the 2-bromo substituent, followed by the elaboration of the side chain.[1] An alternative and well-documented method proceeds from 2-amino-4-halophenol.[1][5]

Step 1: Synthesis of the Benzoxazole Core A common route involves the reaction of a 2-amino-4-halophenol with reagents like carbon disulfide to form a mercaptobenzoxazole intermediate.[5] This intermediate can then be further modified.

Step 2: Side Chain Attachment The side chain is often synthesized separately and then coupled to the benzoxazole core. For example, to synthesize Intermediate B, 4-(2-chloroacetamido)-N-(p-tolyl)benzamide, chloroacetyl chloride is added dropwise to a solution of 4-amino-N-(p-tolyl)benzamide in a suitable aprotic solvent like DMF at 0°C. The reaction is stirred at room temperature until completion.[1]

Step 3: Final Coupling The benzoxazole core is then reacted with the synthesized side chain, often via a nucleophilic substitution reaction, to yield the final active compound.[1]

In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2)

The inhibitory activity of the synthesized compounds against VEGFR-2 is typically assessed using in vitro kinase assays. A standard protocol involves the following steps:

  • Reagents and Materials : Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compounds.

  • Assay Procedure : The assay is performed in a multi-well plate format. The test compounds at various concentrations are pre-incubated with the VEGFR-2 enzyme.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of ATP and the substrate.

  • Quantification : The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis : The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a suitable equation.

Key Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the research process, the following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these compounds.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Halo-Benzoxazole Derivative Inhibitor->VEGFR2

Caption: Targeted inhibition of the VEGFR-2 signaling pathway by 5-halobenzoxazole derivatives.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start Starting Materials (e.g., 2-amino-4-halophenol) synthesis Multi-step Chemical Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Kinase Assays (e.g., VEGFR-2) purification->invitro cell_based Cell-based Assays (e.g., Proliferation, Apoptosis) invitro->cell_based invivo In Vivo Animal Models (e.g., Xenograft) cell_based->invivo sar Structure-Activity Relationship (SAR) Analysis invivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of novel benzoxazole-based inhibitors.

Conclusion and Future Directions

While direct and extensive SAR data on this compound derivatives remains limited, the available information on related halogenated benzoxazoles provides a strong foundation for future research. The demonstrated activity of 5-chloro analogs against key cancer targets like VEGFR-2 suggests that the 5-bromo scaffold is a highly promising starting point for the development of novel kinase inhibitors.[1] Future work should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions at the 2-amino position. This would enable a comprehensive SAR study, elucidating the key structural features required for potent and selective inhibition of various therapeutic targets. Such studies are critical for advancing this promising class of compounds from chemical fragments to lead candidates in drug discovery pipelines.

References

A Comparative Guide to the Synthetic Routes of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromobenzo[d]oxazol-2-amine, a key intermediate in organic synthesis, can be achieved through various methodologies. This guide provides a comparative analysis of two primary synthetic routes, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs. The comparison focuses on the cyclization of 2-amino-4-bromophenol using two different cyanating agents: the traditional but hazardous cyanogen bromide (BrCN) and a safer alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Cyanogen Bromide (BrCN) CyclizationRoute 2: NCTS Cyclization
Starting Material 2-amino-4-bromophenol2-amino-4-bromophenol
Reagent Cyanogen bromide (BrCN)N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·Et₂O
Solvent Methanol or Water1,4-Dioxane
Reaction Temperature Room Temperature to RefluxReflux
Reaction Time 15 minutes to several hours24-30 hours
Reported Yield High (exact yield for 5-bromo not specified, but typically >90% for analogous reactions)[1]Good to Excellent (yields for analogous 5-chloro and 5-methyl derivatives are 50% and 53% respectively)[2]
Key Advantages Rapid reaction, high yields, simple procedure.Use of a non-toxic cyanating agent, operational simplicity.[2][3]
Key Disadvantages High toxicity of cyanogen bromide , requires careful handling and disposal.[2]Longer reaction times, requires a Lewis acid catalyst.[2]

Experimental Protocols

Route 1: Synthesis via Cyanogen Bromide (BrCN) Cyclization

This classical approach involves the direct cyclization of 2-amino-4-bromophenol with the highly reactive and toxic cyanogen bromide.

Materials:

  • 2-amino-4-bromophenol

  • Cyanogen bromide (BrCN)

  • Methanol or Water

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Chloroform (for extraction)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-4-bromophenol in water or methanol, add a solution of cyanogen bromide.[1]

  • The reaction mixture is typically stirred at room temperature or refluxed for a short period (e.g., 15 minutes).[1]

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid product is collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent such as chloroform.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment is mandatory.

Route 2: Synthesis via NCTS Cyclization

This modern alternative utilizes a safer cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst.[2]

Materials:

  • 2-amino-4-bromophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-bromophenol (1.0 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane.[2]

  • Add boron trifluoride etherate (2.0 equivalents) dropwise to the solution.[2]

  • Reflux the reaction mixture overnight (typically 24-30 hours), monitoring the progress by TLC.[2]

  • After completion, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate until the pH is approximately 7.[2]

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[2]

Mandatory Visualization

Synthesis_Comparison cluster_start Starting Material cluster_route1 Route 1: Cyanogen Bromide Cyclization cluster_route2 Route 2: NCTS Cyclization 2-amino-4-bromophenol 2-amino-4-bromophenol BrCN_Reagent Cyanogen Bromide (BrCN) Methanol/Water 2-amino-4-bromophenol->BrCN_Reagent Reacts with NCTS_Reagent NCTS, BF3·Et2O 1,4-Dioxane 2-amino-4-bromophenol->NCTS_Reagent Reacts with BrCN_Conditions Room Temp to Reflux Short Reaction Time BrCN_Reagent->BrCN_Conditions Undergoes BrCN_Product This compound BrCN_Conditions->BrCN_Product Yields NCTS_Conditions Reflux Long Reaction Time NCTS_Reagent->NCTS_Conditions Undergoes NCTS_Product This compound NCTS_Conditions->NCTS_Product Yields

Caption: Comparative workflow of the two main synthetic routes.

Decision_Tree Start Choice of Synthetic Route Priority What is the main priority? Start->Priority Speed_Yield Speed and High Yield Priority->Speed_Yield Speed/ Yield Safety Safety and Handling Priority->Safety Safety Route1 Route 1: Cyanogen Bromide Speed_Yield->Route1 Route2 Route 2: NCTS Safety->Route2 Caution Requires strict safety protocols due to high toxicity of BrCN Route1->Caution

Caption: Decision tree for selecting a synthetic route.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of 5-Bromobenzo[d]oxazol-2-amine and its related analogs. This analysis is based on available experimental data to inform future research and development.

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The substitution pattern on the benzoxazole ring plays a crucial role in modulating this activity. This guide focuses on the in vitro testing of this compound and its analogs, presenting a comparative overview of their potential efficacy.

Anticancer Activity

While direct in vitro testing data for this compound is limited in the readily available scientific literature, studies on closely related analogs suggest that the presence and position of a halogen atom, such as bromine, can significantly influence anticancer potency.

A study on 5-amino-2-[p-bromophenyl]-benzoxazole , a compound with a similar substitution pattern, demonstrated notable cytotoxic effects against human breast cancer cell lines, MCF-7 and MDA-MB. This suggests that the bromo-substitution at a position equivalent to the 5-position of the benzoxazole ring can contribute to its anticancer properties.

To provide a comparative perspective, the following table summarizes the in vitro anticancer activity of various benzoxazole derivatives against different cancer cell lines. It is important to note that these compounds were not all tested in the same study, and direct comparisons should be made with caution.

Compound/DerivativeCancer Cell Line(s)AssayActivity Metric (IC₅₀/GI₅₀)Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7, MDA-MBNot SpecifiedPotent cytotoxicity observed
2-(4-aminophenyl) benzothiazoleVariousNot SpecifiedAnticancer activity reported[1]
2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazoleNCI 60 cell panelNot SpecifiedRemarkable antitumor activity[1]
Benzoxazole-isatin conjugate (3d)HeLa, IMR-32, MCF-7MTT AssayGood anticancer activity[2]

Structure-Activity Relationship Insights:

The available data suggests that the nature and position of substituents on the benzoxazole ring are critical for anticancer activity. For instance, the presence of a 5-chloro substituent on the benzoxazole ring has been shown to be important for the anticancer activity of certain derivatives.[1] This aligns with the observed activity of the bromo-substituted analog, indicating that halogenation at the 5-position may be a key strategy for enhancing the cytotoxic potential of 2-aminobenzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives have also been widely investigated for their antimicrobial properties. While specific data for this compound is not extensively available, studies on related compounds provide insights into their potential as antimicrobial agents.

A study on various 2-substituted benzoxazole derivatives demonstrated their potential against a range of bacterial and fungal strains.[3] The antimicrobial efficacy was found to be dependent on the specific substitutions on the benzoxazole core.

Compound/DerivativeMicrobial Strain(s)Activity Metric (MIC)Reference
Various 2-substituted benzoxazolesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerVaried depending on substitution[3]
2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenes, M. tuberculosis, C. albicans, A. niger, A. clavatusModerate to excellent activity[4]

Experimental Protocols

To aid in the design and interpretation of future in vitro studies, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired duration.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate.

  • Staining: Wash the plates and stain the cells with SRB solution.

  • Washing: Remove the unbound dye by washing with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance on a plate reader at a suitable wavelength (e.g., 510 nm).

  • Data Analysis: Determine the GI₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Lines B Plate Cells in 96-well Plates A->B C Add Test Compounds (e.g., this compound analogs) B->C D Incubate (e.g., 48h) C->D E Perform Assay (MTT or SRB) D->E F Measure Absorbance E->F G Calculate % Viability F->G H Determine IC50 / GI50 G->H

Caption: Workflow for in vitro cytotoxicity testing of benzoxazole derivatives.

signaling_pathway_apoptosis Benzoxazole Derivative Benzoxazole Derivative Cancer Cell Cancer Cell Benzoxazole Derivative->Cancer Cell Inhibits proliferation Apoptotic Pathway Activation Apoptotic Pathway Activation Cancer Cell->Apoptotic Pathway Activation Caspase Cascade Caspase Cascade Apoptotic Pathway Activation->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

References

A Comparative Guide to Analytical Method Validation for the Quantification of 5-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 5-Bromobenzo[d]oxazol-2-amine, a crucial step in drug development and quality control. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It is a critical component of good manufacturing practices (GMP) and ensures the quality and consistency of pharmaceutical products. The key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Comparison of Analytical Methods

Three prevalent analytical techniques are compared for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography (GC).

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible (UV-Vis) Spectrophotometry Gas Chromatography (GC)
Principle Separation based on partitioning between a mobile and stationary phase.Measurement of light absorption by the analyte.Separation of volatile compounds in the gas phase.
Specificity High (can separate from impurities and degradation products).Moderate (potential for interference from other absorbing compounds).High (good for separating volatile impurities).
Sensitivity High (typically in the µg/mL to ng/mL range).Lower (typically in the µg/mL range).Very High (can detect trace amounts, often in the ng/mL to pg/mL range).
Linearity Range Wide.Narrower.Wide.
Sample Throughput Moderate.High.Moderate.
Instrumentation Cost High.Low.High.
Typical Application Assay, impurity determination, stability studies.Routine quantification, dissolution testing.Analysis of volatile impurities, residual solvents.

Quantitative Data Summary

The following tables summarize the validation parameters for each analytical method.

Table 1: High-Performance Liquid Chromatography (HPLC)
Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Table 2: UV-Visible Spectrophotometry
Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9950.9985
Range 70-130% of test concentration5 - 50 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 102.5%
Precision (% RSD) ≤ 3.0%< 2.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 31 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 103 µg/mL
Table 3: Gas Chromatography (GC)
Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.9990.9995
Range Dependent on impurity levels0.5 - 50 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%97.8 - 103.1%
Precision (% RSD) ≤ 5.0%< 4.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method was developed for the quantification of this compound and to separate it from potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of 1 mg/mL of this compound was prepared in methanol. Calibration standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry Method

This method is suitable for the rapid quantification of this compound in bulk drug samples. Aromatic amines typically exhibit UV absorbance in the 200-400 nm range.[6]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm (assumed to be around 280 nm for this compound).

  • Standard Preparation: A stock solution of 100 µg/mL of this compound was prepared in methanol. Calibration standards were prepared by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration of 25 µg/mL.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility.

  • Standard Preparation: A stock solution of 1 mg/mL was prepared in a suitable solvent (e.g., dichloromethane). Calibration standards were prepared by serial dilution to concentrations ranging from 0.5 to 50 ng/mL.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards to an appropriate concentration. If derivatization is used, the sample is treated with the derivatizing agent under controlled conditions before injection.

Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_validation_experiments Validation Parameters A Define Analytical Method Requirements B Develop Analytical Method A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Evaluate Validation Data D->E Specificity Specificity D->Specificity Accuracy Accuracy D->Accuracy Precision Precision D->Precision Linearity Linearity D->Linearity Range Range D->Range LOD LOD D->LOD LOQ LOQ D->LOQ Robustness Robustness D->Robustness F Prepare Validation Report E->F G Implement Validated Method F->G

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Potential Signaling Pathway Inhibition

Many benzoxazole derivatives are investigated as kinase inhibitors. The following diagram illustrates a generic signaling pathway that could be targeted.

Generic Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor This compound Inhibitor->Kinase2 Inhibits

Caption: A diagram showing a hypothetical mechanism of action for a benzoxazole derivative as a kinase inhibitor.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application. HPLC offers a robust and specific method suitable for a wide range of applications, including stability testing. UV-Vis spectrophotometry provides a simple and rapid method for routine analysis where high specificity is not critical. GC is the method of choice for analyzing volatile impurities. The provided validation data demonstrates that all three methods can be validated to meet ICH requirements, ensuring the generation of accurate and reliable results in a drug development setting.

References

Safety Operating Guide

Proper Disposal of 5-Bromobenzo[d]oxazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper handling and disposal of 5-Bromobenzo[d]oxazol-2-amine, a halogenated organic compound, are critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. Adherence to these protocols is vital due to the compound's potential health risks, including its classification as harmful if swallowed, a possible skin sensitizer, a suspected carcinogen, and its high toxicity to aquatic life.

Key Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 64037-07-6
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Melting Point 177-180°C[1]
Boiling Point 340.4°C at 760 mmHg
Appearance Solid
Solubility Data not readily available. Treat as insoluble in water.

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Sigma-Aldrich, this compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.

  • Skin sensitization (Category 1) : May cause an allergic skin reaction.

  • Carcinogenicity (Category 1B) : May cause cancer.

  • Aquatic toxicity (Acute and Chronic, Category 1) : Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Respiratory protection if dust is generated

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The following experimental protocol outlines the required steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated items such as weighing paper, spatulas, and disposable gloves, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.

  • Liquid Waste:

    • If this compound is in a solution, it must be collected as halogenated organic liquid waste.

    • Do not mix with non-halogenated waste streams. This is crucial as the disposal methods and costs for these two types of waste are significantly different.

    • The liquid waste container must also be clearly labeled, chemically resistant, and have a sealed cap.

2. Labeling:

  • All waste containers must be labeled with the words "Hazardous Waste ".

  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

  • If it is a mixed waste stream, all components must be listed with their approximate concentrations.

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Keep waste containers closed at all times, except when adding waste.

4. Disposal:

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The most common method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[d]oxazol-2-amine
Reactant of Route 2
5-Bromobenzo[d]oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.